molecular formula C11H19NO4 B1520057 Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate CAS No. 885272-65-1

Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B1520057
CAS No.: 885272-65-1
M. Wt: 229.27 g/mol
InChI Key: XEPDBSLMMIBFBX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate (CAS 885272-65-1) is a chemical building block of interest in organic and medicinal chemistry. This compound features a morpholine core that is differentially functionalized, containing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a reactive 2-oxoethyl side chain. The Boc group masks the amine functionality, allowing for selective reactions at other sites of the molecule, particularly the oxo (aldehyde) group, which serves as a versatile handle for further synthetic elaboration, such as nucleophilic additions or reductive aminations . With a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol to 229.3 g/mol , it is typically characterized as a clear liquid or solid. This compound is offered with a purity of 95% and is closely related to its enantiomerically pure (S)-enantiomer (CAS 1257850-93-3) , highlighting its utility in the synthesis of chiral molecules. Its primary value lies in its role as a key synthetic intermediate for constructing more complex structures, including potential pharmaceuticals and specialized organic materials. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Recommended storage is in a refrigerated environment or in a freezer under an inert atmosphere for the enantiomerically pure form . Please consult the Safety Data Sheet for detailed hazard and handling information prior to use.

Properties

IUPAC Name

tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPDBSLMMIBFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657769
Record name tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-65-1
Record name 1,1-Dimethylethyl 2-(2-oxoethyl)-4-morpholinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=885272-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate
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Foundational & Exploratory

"Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Executive Summary

This document provides a comprehensive technical guide on This compound , a heterocyclic building block of significant interest to researchers and professionals in drug development and organic synthesis. This compound integrates two critical chemical moieties: a morpholine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive aldehyde functional group. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1] The appended aldehyde provides a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and aldol condensations.

This guide details the compound's physicochemical properties, provides a validated, step-by-step protocol for its synthesis via oxidation of the corresponding alcohol, outlines rigorous purification and characterization methodologies, and discusses its strategic applications. Furthermore, it establishes a framework for its safe handling, storage, and disposal, ensuring operational safety and compound integrity. The insights herein are curated to empower scientists to effectively utilize this valuable intermediate in the construction of complex molecular architectures for novel therapeutic agents and other advanced materials.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₄Calculated
Molecular Weight 229.27 g/mol Calculated
IUPAC Name This compoundN/A
CAS Number 1355248-73-7Vendor Information
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred from analogs[2][3]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, MeOH)Inferred from analogs

Synthesis and Mechanism

3.1 Synthetic Rationale

The most direct and efficient route to this compound is the selective oxidation of its corresponding primary alcohol precursor, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate . The choice of oxidant is critical to the success of this transformation. Strong oxidants risk over-oxidation to the corresponding carboxylic acid, a common and often difficult-to-separate byproduct. Therefore, mild and selective oxidation reagents are strongly preferred.

Common choices include:

  • Dess-Martin Periodinane (DMP): Known for its high efficiency, mild reaction conditions (room temperature), and simple workup.

  • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): Classic reagents for oxidizing primary alcohols to aldehydes, typically used in dichloromethane (DCM).

  • Swern Oxidation (Oxalyl chloride/DMSO): A powerful, metal-free option that operates at low temperatures (-78 °C) and is highly effective, though it requires careful temperature control and handling of malodorous byproducts.

For this guide, a protocol using Dess-Martin Periodinane is detailed due to its operational simplicity and high selectivity, which are advantageous in a research and development setting.

3.2 Proposed Synthetic Workflow

The workflow illustrates the single-step conversion from the alcohol precursor to the target aldehyde.

G cluster_start Starting Material cluster_process Process cluster_end Product Start tert-Butyl 2-(2-hydroxyethyl) morpholine-4-carboxylate Reaction Oxidation Reaction Start->Reaction 1. Dess-Martin Periodinane (DMP) 2. Dichloromethane (DCM) 3. Room Temperature Product tert-Butyl 2-(2-oxoethyl) morpholine-4-carboxylate Reaction->Product Yields typically >85%

Caption: Synthetic pathway from alcohol to aldehyde.

3.3 Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol describes a self-validating system for synthesizing the target compound on a laboratory scale.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the starting material, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition:

    • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes at room temperature. Causality Note: Portion-wise addition helps to control any initial exotherm.

    • Allow the resulting suspension to stir vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

    • The reaction is typically complete within 1-3 hours, as indicated by the complete consumption of the starting material (visualized by a suitable stain such as potassium permanganate).

  • Workup and Quenching:

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

    • Pour the mixture into a vigorously stirred, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) of equal volume to the reaction. This step quenches excess DMP and reduces the iodine byproducts.

    • Continue stirring until the organic layer becomes colorless.

  • Extraction and Isolation:

    • Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude material is typically a pale yellow oil.

Purification and Validation

4.1 Rationale for Purification

Purification of the crude product is essential to remove residual iodine-containing byproducts from the DMP reagent and any unreacted starting material. Flash column chromatography is the method of choice due to its efficiency in separating compounds with different polarities. The aldehyde product is less polar than the starting alcohol, allowing for effective separation on a silica gel stationary phase.

4.2 Purification Workflow

G Crude Crude Product (Post-Workup) Load Adsorb onto Silica Gel Crude->Load Column Flash Column Chromatography Load->Column Elute Elute with Gradient Solvent (e.g., Hexane/Ethyl Acetate) Column->Elute Collect Collect Fractions (TLC Monitored) Elute->Collect Evaporate Combine & Evaporate Pure Fractions Collect->Evaporate Pure Purified Product (>95% Purity) Evaporate->Pure

Caption: Workflow for flash column chromatography.

4.3 Detailed Protocol: Flash Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this powder onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate/hexanes). Causality Note: A gradient elution ensures that less polar impurities are washed out first, followed by the product, and finally any remaining polar starting material, providing optimal separation.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a purified oil or solid.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides unambiguous structural evidence.

5.1 Workflow for Structural Confirmation

G Purified Purified Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified->MS Data Combined Spectroscopic Data NMR->Data MS->Data IR Infrared (IR) Spectroscopy IR->Data Confirmation Structural Confirmation & Purity Assessment Data->Confirmation Puried Puried Puried->IR

Caption: Analytical workflow for structural validation.

5.2 Expected Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.7 (t, 1H): The characteristic signal for the aldehyde proton, often appearing as a triplet due to coupling with the adjacent CH₂ group.

    • δ 4.0-2.8 (m, 9H): A complex series of multiplets corresponding to the protons of the morpholine ring and the CH₂ group adjacent to the aldehyde.

    • δ 1.45 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~200.0: The aldehyde carbonyl carbon.

    • δ ~154.5: The carbamate carbonyl carbon of the Boc group.

    • δ ~80.0: The quaternary carbon of the tert-butyl group.

    • δ 67.0-40.0: Signals corresponding to the carbons of the morpholine ring and the side chain.

    • δ 28.4: The three equivalent methyl carbons of the tert-butyl group.

  • Mass Spectrometry (ESI-MS):

    • Expected m/z: 230.14 [M+H]⁺. A common and diagnostic fragmentation is the loss of the Boc group (-100 amu) or isobutylene (-56 amu).

  • Infrared (IR) Spectroscopy (neat):

    • ~2720 cm⁻¹: A characteristic C-H stretch of the aldehyde.

    • ~1735 cm⁻¹: A strong C=O stretch from the aldehyde carbonyl.

    • ~1690 cm⁻¹: A strong C=O stretch from the carbamate carbonyl of the Boc group.

Applications in Drug Discovery and Organic Synthesis

6.1 Role as a Versatile Intermediate

The primary value of this compound lies in the reactivity of its aldehyde group. This functionality serves as an electrophilic site for nucleophilic attack, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form substituted aminoethyl-morpholine derivatives. This is one of the most powerful methods for introducing diversity in library synthesis.

  • Wittig Reaction: Reaction with phosphorus ylides to generate alkenes, allowing for chain extension and the introduction of diverse substituents.

  • Grignard and Organolithium Additions: Formation of secondary alcohols, providing a new stereocenter and further opportunities for functionalization.

The Boc-protecting group is stable under these conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid), unmasking the morpholine nitrogen for subsequent reactions. This orthogonal protection strategy is a cornerstone of modern multi-step synthesis.[4]

6.2 The Morpholine Scaffold's Contribution

The morpholine ring is not merely a passive carrier of the aldehyde. It is a highly sought-after heterocycle in medicinal chemistry for several reasons:[1]

  • Improved Pharmacokinetics: Its polarity and hydrogen bond accepting capability often enhance aqueous solubility and reduce the lipophilicity of parent compounds, which can lead to better oral bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, increasing the in vivo half-life of drug candidates.

  • Structural Rigidity: It provides a defined conformational constraint, which can be beneficial for optimizing binding to biological targets.

This compound is therefore a valuable starting point for synthesizing novel chemical entities for research in areas such as neuroscience, oncology, and infectious diseases.[1][5]

Safety, Handling, and Storage

7.1 Hazard Identification

While specific toxicological data for this compound is not widely available, data from closely related aldehydes, such as tert-butyl 2-formylmorpholine-4-carboxylate, should be used as a proxy for risk assessment.[2]

Hazard TypeGHS StatementPrecautionary Code
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261, P270, P280
Skin Irritation H315: Causes skin irritation.P302+P352
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338
Respiratory H335: May cause respiratory irritation.P271, P304+P340

7.2 Safe Handling Practices

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors. After handling, wash hands thoroughly with soap and water.[2] In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[2][6]

7.3 Storage and Stability

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Protect from moisture and direct sunlight.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Long-Term Storage: For long-term stability and to prevent potential degradation (e.g., oxidation to the carboxylic acid), storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[3]

Conclusion

This compound is a high-value synthetic intermediate that strategically combines the advantageous pharmacokinetic profile of the morpholine scaffold with the synthetic versatility of an aldehyde. Its well-defined structure and orthogonal protecting group scheme make it an ideal building block for creating diverse libraries of complex molecules in drug discovery programs. The protocols and data presented in this guide provide a robust framework for its synthesis, purification, characterization, and safe handling, enabling researchers to confidently and efficiently incorporate this potent tool into their synthetic endeavors.

References

  • Smolecule. (2023, August 15). Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3.
  • Benchchem. Tert-butyl 2-ethylmorpholine-4-carboxylate.
  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
  • PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate.
  • CymitQuimica. (2023, July 11). tert-Butyl 2-formylmorpholine-4-carboxylate Safety Data Sheet.
  • PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate.
  • Bouling Chemical Co., Limited. (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate.
  • Chem-Impex. 2-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester.
  • Carl ROTH. Safety Data Sheet: Morpholine.

Sources

An In-depth Technical Guide to tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a valuable synthetic intermediate in medicinal chemistry. We will delve into its chemical identity, detailed synthetic protocols, spectroscopic characterization, and its strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage advanced heterocyclic scaffolds.

Introduction: The Morpholine Scaffold and its Aldehyde Derivative

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a desirable component in drug design.[3][4] this compound is a bifunctional molecule that combines this advantageous morpholine core with a reactive aldehyde group, all while the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This strategic combination makes it a versatile building block for the synthesis of more complex molecular architectures. The aldehyde serves as a chemical handle for a variety of transformations, enabling its use in library synthesis and targeted drug development.[5][6]

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure

The systematic IUPAC name for the target compound is tert-butyl 2-formylmorpholine-4-carboxylate . The term "2-oxoethyl" is also descriptive, indicating an acetaldehyde substituent at the 2-position of the morpholine ring. According to IUPAC rules for naming aldehydes where the -CHO group is attached to a heterocyclic ring, the suffix "-carbaldehyde" can be used, or "formyl-" as a prefix.[7][8] Given the common usage for similar structures, "tert-butyl 2-formylmorpholine-4-carboxylate" is the preferred name.

The structure consists of a morpholine ring where the nitrogen at position 4 is protected with a Boc group, and a formyl (aldehyde) group is attached to the carbon at position 2.

Physicochemical Data

The following table summarizes the key computed properties of tert-butyl 2-formylmorpholine-4-carboxylate.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₄[9]
Molecular Weight 215.25 g/mol [9]
Appearance Predicted: Colorless to pale yellow oil or solidInferred
Boiling Point 309.1°C at 760 mmHg (Predicted)[9]

Synthesis and Purification

The synthesis of tert-butyl 2-formylmorpholine-4-carboxylate is most effectively achieved through a two-step process starting from a commercially available precursor. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation Start (4-benzylmorpholin-2-yl)methanol Precursor tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Start->Precursor 1. Pd/C, H₂ or Ammonium Formate 2. Boc₂O, Et₃N Target tert-Butyl 2-formylmorpholine-4-carboxylate Precursor->Target Dess-Martin Periodinane (DMP) or Swern Oxidation

Caption: Synthetic pathway to tert-butyl 2-formylmorpholine-4-carboxylate.

Step 1: Synthesis of the Precursor, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

The immediate precursor is the corresponding primary alcohol. A common route involves the debenzylation of (4-benzylmorpholin-2-yl)methanol followed by Boc protection of the secondary amine.[10]

Experimental Protocol:

  • Debenzylation: To a solution of (4-benzylmorpholin-2-yl)methanol (1.00 g, 4.82 mmol) in methanol (50 mL), add 10% palladium on activated charcoal (500 mg) and ammonium formate (3.04 g, 48.2 mmol).

  • Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude morpholin-2-yl)methanol.

  • Boc Protection: Dissolve the resulting residue in acetonitrile (20 mL) and cool the solution in an ice bath.

  • Sequentially add di-tert-butyl dicarbonate (Boc₂O) (1.58 g, 7.23 mmol) and triethylamine (1.35 mL, 9.64 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Remove the solvent by rotary evaporation. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.[10]

Step 2: Oxidation to tert-Butyl 2-formylmorpholine-4-carboxylate

The oxidation of the primary alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and compatibility with the Boc-protecting group.[11][12] An alternative is the Swern oxidation, which also provides the desired aldehyde in high yield.[13][14]

Experimental Protocol (Dess-Martin Oxidation):

  • Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 g, 4.6 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (2.34 g, 5.52 mmol, 1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture, 20 mL).

  • Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The product can be purified by silica gel column chromatography if necessary, typically eluting with a hexane/ethyl acetate mixture.

Spectroscopic Characterization

While comprehensive spectroscopic data for the title aldehyde is not widely published, its characteristics can be reliably predicted based on the known data of its precursor alcohol and standard spectroscopic principles.

Spectroscopic Data for Precursor: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate [15]

¹H NMR (250 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
3.98 - 3.75m3H-OCH₂-, -OCH-
3.73 - 3.41m4H-NCH₂-, -CH₂OH
3.03 - 2.83m1H-NCH₂-
2.82 - 2.65m1H-NCH₂-
2.12t, J = 5.9 Hz1H-OH
1.45s9H-C(CH₃)₃

Predicted Spectroscopic Changes for tert-Butyl 2-formylmorpholine-4-carboxylate:

  • ¹H NMR:

    • The appearance of a characteristic aldehyde proton signal (singlet or narrow multiplet) in the downfield region, typically between δ 9.5 - 10.0 ppm .

    • The disappearance of the alcohol proton signal at ~2.12 ppm.

    • The methylene protons of the -CH₂OH group will be replaced by the single aldehyde proton.

  • ¹³C NMR:

    • The appearance of a carbonyl carbon signal for the aldehyde between δ 195 - 205 ppm .

    • The signal for the -CH₂OH carbon (around 60-65 ppm) will disappear.

  • IR Spectroscopy:

    • A strong C=O stretching band for the aldehyde will appear around 1720-1740 cm⁻¹ .

    • The broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) will be absent.

Applications in Drug Discovery and Development

The strategic value of tert-butyl 2-formylmorpholine-4-carboxylate lies in the synthetic versatility of its aldehyde functional group, which acts as a linchpin for molecular elaboration.

Applications center_node tert-Butyl 2-formylmorpholine-4-carboxylate reductive_amination Reductive Amination center_node->reductive_amination R-NH₂, NaBH(OAc)₃ wittig_olefination Wittig Olefination center_node->wittig_olefination Ph₃P=CHR heterocycle_formation Heterocycle Formation center_node->heterocycle_formation e.g., Hydrazines, Hydroxylamines bioconjugation Bioconjugation center_node->bioconjugation Hydrazides, Aminooxy groups

Caption: Key synthetic transformations of the title compound.

  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines to form new carbon-nitrogen bonds. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing substituents, which are crucial for modulating biological activity and physicochemical properties.

  • Wittig and Related Olefination Reactions: The aldehyde can be converted into alkenes with controlled stereochemistry using Wittig, Horner-Wadsworth-Emmons, or related olefination reactions. This allows for the extension of the carbon skeleton and the introduction of new functional groups.

  • Formation of Heterocycles: Aldehydes are key precursors for the synthesis of various heterocyclic rings. Condensation reactions with hydrazines, hydroxylamines, or other bifunctional nucleophiles can generate pyrazoles, isoxazoles, and other important pharmacophores.

  • Bioconjugation: The aldehyde functional group serves as a valuable handle for bioconjugation.[5] It can react chemoselectively with hydrazide or aminooxy-functionalized molecules (like proteins, peptides, or labels) to form stable hydrazone or oxime linkages, respectively. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[5]

The inherent drug-like properties of the morpholine scaffold, combined with the synthetic flexibility of the aldehyde group, make this compound a powerful tool for building libraries of complex molecules for high-throughput screening and lead optimization campaigns.[1][3]

Safety and Handling

The GHS classification for the precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[16][17] The target aldehyde, tert-butyl 2-formylmorpholine-4-carboxylate, is expected to have a similar or potentially more pronounced hazard profile due to the reactivity of the aldehyde group.

  • Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

tert-Butyl 2-formylmorpholine-4-carboxylate is a highly valuable, yet under-documented, synthetic intermediate that provides a gateway to a wide array of complex, morpholine-containing molecules. Its straightforward synthesis from a readily available alcohol precursor via mild and selective oxidation methods makes it an accessible tool for medicinal chemists. The combination of a privileged morpholine scaffold and a versatile aldehyde handle ensures its continued relevance in the design and development of next-generation therapeutics.

References

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. [Link]

  • Axup, J. Y., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications. [Link]

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  • Giacomelli, G., Porcheddu, A., & Salaris, M. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

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Navigating the Chiral Labyrinth: An In-depth Technical Guide to the Reactivity of Boc-Protected Amino Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-tert-butoxycarbonyl (Boc)-protected α-amino aldehydes are powerful and versatile chiral building blocks in modern organic synthesis, serving as pivotal intermediates in the construction of a vast array of pharmaceuticals, peptidomimetics, and complex natural products. Their synthetic utility is derived from the electrophilic nature of the aldehyde functionality, which allows for a diverse range of carbon-carbon bond-forming reactions, coupled with the robust yet readily cleavable Boc protecting group that masks the nucleophilic amine. However, the true potential of these reagents is often shadowed by their inherent instability and high propensity for epimerization at the stereogenic α-carbon. This guide provides an in-depth exploration of the core principles governing the reactivity of Boc-protected amino aldehydes. We will dissect the nuances of their synthesis, delve into the mechanisms of their key reactions, and present field-proven strategies and detailed protocols to mitigate instability and preserve stereochemical integrity, empowering researchers to confidently and effectively harness the synthetic power of these valuable intermediates.

Introduction: The Double-Edged Sword of a Chiral Synthon

The α-amino aldehyde moiety represents a critical structural motif in a multitude of biologically active molecules. The strategic installation of a Boc protecting group on the α-amino group provides an ideal balance of stability and reactivity. The Boc group is exceptionally stable under most nucleophilic and basic conditions, allowing for selective manipulation of other functional groups within a molecule.[1] This stability makes it orthogonal to many other protecting groups, such as the base-labile Fmoc group, a key consideration in complex multi-step syntheses.[1]

However, the very features that make these aldehydes synthetically attractive also contribute to their primary challenge: the acidity of the α-proton. This proton is readily abstracted under both acidic and basic conditions, leading to the formation of an enolate or enol intermediate and subsequent loss of stereochemical information—a process known as epimerization.[2] Understanding and controlling this delicate balance between desired reactivity and undesired racemization is paramount for any successful synthetic campaign employing these chiral building blocks.

Synthesis and Handling: Preserving Chirality from the Outset

The preparation of enantiomerically pure N-Boc amino aldehydes is the crucial first step. The most common and reliable strategies involve the mild oxidation of the corresponding N-Boc protected amino alcohols or the controlled reduction of activated N-Boc amino acids.

Oxidation of N-Boc Amino Alcohols

The oxidation of primary alcohols to aldehydes is a well-established transformation, but for sensitive substrates like N-Boc amino alcohols, the choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to minimize epimerization.

  • Swern Oxidation: This venerable method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (NEt₃).[3] The low temperature is essential to control the reaction and minimize side reactions. A significant drawback is the production of the foul-smelling byproduct, dimethyl sulfide.[3]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP has emerged as a preferred method due to its mild, neutral conditions and operational simplicity.[4][5] The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (DCM), offering high yields and excellent chemoselectivity with minimal racemization.[4]

Reduction of N-Boc Amino Acids

Direct reduction of the carboxylic acid is another effective route. This approach often involves the in-situ formation of a highly reactive intermediate.

  • CDI/DIBAL-H Method: A highly efficient one-pot procedure involves the activation of the N-Boc amino acid with carbonyldiimidazole (CDI), followed by reduction with diisobutylaluminium hydride (DIBAL-H) at low temperature. This method has been shown to produce Boc-amino aldehydes in excellent yields and high enantiomeric purity (>99% ee), even for racemization-prone substrates like phenylalanine.[6]

Purification and Stability

N-Boc amino aldehydes are notoriously unstable and should generally be used immediately after preparation. They are prone to hydration, oligomerization, and decomposition upon prolonged storage or exposure to silica gel.

  • Purification: If purification is unavoidable, flash chromatography on silica gel should be performed rapidly with a non-polar eluent system, and the silica gel should be neutralized with triethylamine beforehand. However, extractive workups that avoid chromatography are highly preferred.[6]

  • Storage: For short-term storage, it is recommended to keep the aldehyde as a dilute solution in a dry, non-polar solvent at low temperatures (-20 °C to -78 °C) under an inert atmosphere.

Synthesis_Workflow N-Boc Amino Acid N-Boc Amino Acid Reduction Reduction N-Boc Amino Acid->Reduction e.g., CDI/DIBAL-H N-Boc Amino Alcohol N-Boc Amino Alcohol Oxidation Oxidation N-Boc Amino Alcohol->Oxidation e.g., DMP, Swern N-Boc Amino Aldehyde N-Boc Amino Aldehyde Reduction->N-Boc Amino Aldehyde Oxidation->N-Boc Amino Aldehyde Immediate Use Immediate Use N-Boc Amino Aldehyde->Immediate Use Recommended Purification (If Necessary) Purification (If Necessary) N-Boc Amino Aldehyde->Purification (If Necessary) Rapid, Neutralized Silica Purification (If Necessary)->Immediate Use

The Reactivity Landscape: Harnessing Electrophilicity

The aldehyde functionality of Boc-protected amino aldehydes is a powerful electrophilic handle for constructing new carbon-carbon and carbon-heteroatom bonds. Their utility is prominently displayed in multicomponent reactions and olefination strategies.

The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (in this case, the Boc-amino aldehyde), and a vinyl- or aryl-boronic acid to produce substituted amines, such as allylic amines or α-amino acids.[7][8]

Mechanism: The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the aldehyde. Concurrently, the boronic acid forms a tetrahedral "ate" complex with the hydroxyl group of a solvent or a suitably positioned functional group. This activated boronate then transfers its organic substituent to the electrophilic iminium ion in what is considered the irreversible, product-forming step.[7][9] The use of chiral N-protected α-amino aldehydes allows for the diastereoselective synthesis of valuable 1,2-diamines.[9][10] The stereochemical outcome is often highly dependent on the nature of the protecting group, with nosyl groups sometimes affording better selectivity than Boc.[9]

Petasis_Mechanism Boc-Amino Aldehyde Boc-Amino Aldehyde Iminium Ion Iminium Ion Boc-Amino Aldehyde->Iminium Ion Amine (R'₂NH) Amine (R'₂NH) Amine (R'₂NH)->Iminium Ion Condensation -H₂O Boronic Acid (R''B(OH)₂) Boronic Acid (R''B(OH)₂) Ate Complex Ate Complex Boronic Acid (R''B(OH)₂)->Ate Complex Activation Transition State Transition State Iminium Ion->Transition State Ate Complex->Transition State Nucleophilic Attack Product (Substituted Amine) Product (Substituted Amine) Transition State->Product (Substituted Amine) Irreversible Transfer

Experimental Protocol: Diastereoselective Petasis Reaction [9][10]

  • To a solution of the N-Boc-amino aldehyde (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the secondary amine (e.g., allylamine, 1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the vinyl- or aryl-boronic acid (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired substituted amine.

The Wittig Reaction

The Wittig reaction provides an efficient and stereoselective route to convert aldehydes into alkenes using phosphorus ylides.[11][12] This reaction is particularly valuable for synthesizing unsaturated amino acids and other peptidomimetic structures.

Causality of Stereoselectivity: The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized ylides (e.g., those derived from alkyl halides) typically react via an early, kinetically controlled transition state, leading predominantly to the Z-alkene.[13]

  • Stabilized ylides (e.g., those containing an adjacent carbonyl or ester group) react under thermodynamic control, allowing for equilibration of intermediates, which favors the formation of the more stable E-alkene.[13]

When reacting with chiral N-Boc amino aldehydes, it is crucial to employ mild basic conditions for ylide generation to prevent epimerization of the aldehyde. Weak bases such as potassium carbonate or even basic resins like Amberlite have been used successfully to promote the reaction while preserving the stereocenter.[14][15]

Ylide TypeTypical BasePredominant Alkene IsomerRationale
Non-stabilized (R=Alkyl)n-BuLi, NaHZ-IsomerKinetically controlled, rapid oxaphosphetane formation
Stabilized (R=CO₂Et, COR')K₂CO₃, NaOMeE-IsomerThermodynamically controlled, reversible initial addition

Table 1: Stereochemical outcome of the Wittig reaction as a function of ylide stability.

The Epimerization Problem: A Mechanistic Perspective and Mitigation Strategies

The primary challenge in handling and reacting N-Boc amino aldehydes is the lability of the α-proton. Abstraction of this proton leads to a planar enolate intermediate, destroying the stereochemical information at that center. Reprotonation can then occur from either face, leading to a racemic or epimeric mixture.

Mechanism of Racemization: Epimerization can be catalyzed by both acids and bases.

  • Base-catalyzed: A base removes the α-proton to form an achiral enolate.

  • Acid-catalyzed: Protonation of the carbonyl oxygen forms an enol, which is also achiral at the α-carbon.

Epimerization_Mechanism cluster_path (S)-Aldehyde (S)-Aldehyde Planar Enolate/Enol Planar Enolate/Enol (S)-Aldehyde->Planar Enolate/Enol Base (B⁻) or Acid (H⁺) Racemic Mixture Racemic Mixture Planar Enolate/Enol->(S)-Aldehyde Protonation (R)-Aldehyde (R)-Aldehyde Planar Enolate/Enol->(R)-Aldehyde Protonation

Self-Validating Protocols for Suppressing Epimerization:

A robust protocol must inherently minimize the conditions that promote enolization/enolate formation.

  • Temperature Control: Perform all reactions at the lowest possible temperature that allows for a reasonable reaction rate. For many reactions, this means working at 0 °C, -20 °C, or even -78 °C.

  • Choice of Base: Avoid strong, non-hindered bases. For reactions requiring a base, use a weak, non-nucleophilic, or sterically hindered base. Examples include:

    • N,N-Diisopropylethylamine (DIPEA)

    • 2,6-Lutidine

    • Potassium carbonate (for Wittig reactions)[14]

  • Reaction Time: Monitor reactions closely and quench them as soon as they reach completion to minimize the substrate's exposure time to potentially epimerizing conditions.

  • Acid/Base Scavengers: In some cases, the addition of a proton scavenger or a mild Lewis acid can help to stabilize the aldehyde and prevent unwanted side reactions.

  • pH Control during Workup: Ensure that aqueous workups are performed under neutral or slightly acidic conditions (pH ~4-6) to prevent base-catalyzed epimerization.

Conclusion and Future Outlook

N-Boc-protected amino aldehydes are indispensable tools for the modern synthetic chemist. Their utility in constructing chiral amines, unsaturated amino acids, and other complex molecular architectures is well-established. However, their successful application hinges on a deep understanding of their inherent instability and the persistent threat of epimerization. By employing mild and carefully controlled synthetic and reaction conditions—particularly low temperatures, judicious choice of reagents, and minimal exposure to acidic or basic environments—researchers can effectively navigate the challenges associated with these powerful synthons. The continued development of new organocatalytic methods and flow chemistry protocols promises to further enhance the utility of Boc-amino aldehydes, enabling even more precise and efficient construction of the next generation of chiral molecules.[16][17]

References

  • Rémond, E., Bayardon, J., Ondel-Eymin, M.-J., & Jugé, S. (2012). Stereoselective synthesis of unsaturated and functionalized L-NHBoc amino acids, using Wittig reaction under mild phase-transfer conditions. The Journal of Organic Chemistry, 77(17), 7579–7587. [Link]

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  • Lou, S., & Schaus, S. E. (2011). Catalytic Diastereoselective Petasis Reactions. Angewandte Chemie International Edition, 50(39), 9163-9166. [Link]

  • ResearchGate. (2017). Racemization in amino acids? [Link]

  • Bandgar, B. P., Gawande, S. S., Bodade, R. G., Totre, J. V., & Khobragade, C. N. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Beilstein Journal of Organic Chemistry, 5, 13. [Link]

  • Niu, D., & Hu, X. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(17), 9823–9884. [Link]

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  • ResearchGate. (n.d.). Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

  • Marrazzo, P., Bertuzzi, G., & Bartoli, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(15), 5348–5363. [Link]

  • Szabó, Z., & Kappe, C. O. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(40), 10245–10249. [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5384. [Link]

  • Smith, A. M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1147–1155. [Link]

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Methodological & Application

Application Notes and Protocols: Reductive Amination with tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry.[1][2] This powerful methodology facilitates the construction of carbon-nitrogen bonds, converting carbonyl compounds and amines into more complex amine architectures. The morpholine scaffold, a privileged heterocyclic motif, is frequently incorporated into drug candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] This document provides a comprehensive guide to performing reductive amination reactions using tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a versatile building block for the synthesis of novel morpholine-containing compounds.

These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols. The causality behind experimental choices is elucidated to empower the user to not only replicate the described methods but also to adapt them to their specific synthetic challenges.

Chemical Structures

Compound NameStructure
This compound
Generic Primary/Secondary AmineR1R2NH
Generic Reductive Amination Product

Reaction Mechanism and Key Considerations

Reductive amination is a two-stage process that is typically performed in a single pot.[4] The initial step involves the condensation of the aldehyde, this compound, with a primary or secondary amine to form a hemiaminal intermediate. This is followed by dehydration to yield a positively charged iminium ion (for secondary amines) or an imine (for primary amines). The second stage is the reduction of this iminium/imine intermediate to the final amine product.

Reductive_Amination_Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Iminium Iminium/Imine Ion Hemiaminal->Iminium Dehydration (-H2O) Product Final Amine Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium Protocol_Workflow Start 1. Combine Aldehyde and Amine in DCM Imine_Formation 2. Stir for Imine Formation (30-60 min) Start->Imine_Formation Reduction 3. Add NaBH(OAc)3 Imine_Formation->Reduction Reaction 4. Stir and Monitor Reaction (TLC/LC-MS) Reduction->Reaction Quench 5. Quench with Saturated NaHCO3 Reaction->Quench Extraction 6. Aqueous Workup and Extraction with DCM Quench->Extraction Drying 7. Dry Organic Layer (Na2SO4) Extraction->Drying Concentration 8. Concentrate under Reduced Pressure Drying->Concentration Purification 9. Purify by Column Chromatography Concentration->Purification

Sources

Application Notes & Protocols: Knoevenagel Condensation with tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of this classic carbon-carbon bond-forming reaction, followed by detailed, field-proven protocols for both the synthesis of the aldehyde precursor and its subsequent condensation with various active methylene compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Knoevenagel condensation for the synthesis of novel molecular scaffolds with potential therapeutic applications.

Introduction: The Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation, a modification of the aldol condensation, is a robust and widely utilized method for the formation of α,β-unsaturated compounds.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] The resulting products are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[3][4] The reaction's appeal in drug discovery lies in its ability to generate molecular complexity and introduce valuable pharmacophores.[5] The products of Knoevenagel condensation often serve as precursors to biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[4]

This application note focuses on the use of a specific aldehyde, this compound, in the Knoevenagel condensation. The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The Boc-protecting group offers a convenient handle for further synthetic manipulations.

Mechanistic Overview of the Knoevenagel Condensation

The Knoevenagel condensation proceeds via a multi-step mechanism, typically initiated by a weak base such as a primary, secondary, or tertiary amine.[1][6] Piperidine is a commonly employed catalyst that has been shown to participate in the reaction through the formation of an iminium ion intermediate.[7]

The generally accepted mechanism can be summarized as follows:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion.[6]

  • Iminium Ion Formation (with amine catalysts): The amine catalyst reacts with the aldehyde to form a carbinolamine, which then dehydrates to form a reactive iminium ion.[7]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic iminium ion (or the aldehyde directly).[7]

  • Proton Transfer and Elimination: A series of proton transfers and the elimination of the amine catalyst and a molecule of water lead to the final α,β-unsaturated product.[7]

Knoevenagel_Mechanism cluster_0 Catalyst Activation & Enolate Formation cluster_1 Aldehyde Activation cluster_2 C-C Bond Formation & Product Release Active_Methylene Active Methylene Compound (Z-CH₂-Z') Enolate Enolate Ion Active_Methylene->Enolate  -H⁺ Base Base (e.g., Piperidine) Intermediate Adduct Enolate->Intermediate  Nucleophilic Attack Enolate->Intermediate Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion (R-CH=NR'₂⁺) Aldehyde->Iminium  + Piperidine, -H₂O Iminium->Intermediate Product α,β-Unsaturated Product Intermediate->Product  -H₂O, -Base

Synthesis of this compound

As of the latest literature review, this compound is not readily commercially available. However, it can be synthesized from the corresponding alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which is commercially available.[8][9][10][11] A mild oxidation, such as Swern oxidation or using Dess-Martin periodinane (DMP), is recommended to avoid over-oxidation and preserve the Boc-protecting group.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol outlines a reliable method for the oxidation of the primary alcohol to the desired aldehyde.

Materials:

Reagent/MaterialGradeSupplier
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate≥98%Commercially Available
Dess-Martin Periodinane (DMP)≥97%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentIn-house preparation
Anhydrous sodium sulfate (Na₂SO₄)ReagentCommercially Available
Diethyl etherACS GradeCommercially Available
HexanesACS GradeCommercially Available

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (Argon or Nitrogen), add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or white solid.

Synthesis_Workflow Start Start: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate Oxidation Dess-Martin Periodinane (DMP) Oxidation in DCM Start->Oxidation Quench Quench with Saturated NaHCO₃ Solution Oxidation->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Product Product: tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate Purify->Product

Knoevenagel Condensation Protocols

The newly synthesized aldehyde can be reacted with a variety of active methylene compounds. Here we provide two representative protocols: a conventional method using piperidine as a catalyst and a microwave-assisted green chemistry approach.

Protocol 2: Conventional Piperidine-Catalyzed Condensation

This protocol is a classic and reliable method for the Knoevenagel condensation.[12]

Materials:

Reagent/MaterialGradeSupplier
This compoundAs synthesizedN/A
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)≥98%Commercially Available
Piperidine≥99%Commercially Available
TolueneAnhydrousCommercially Available
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercially Available
Hydrochloric acid (HCl), 1 MReagentIn-house preparation

Instrumentation:

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.1 eq), and toluene (0.2 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Microwave-Assisted Solvent-Free Condensation

This protocol offers a more environmentally friendly and often faster alternative to the conventional method.[13][14][15]

Materials:

Reagent/MaterialGradeSupplier
This compoundAs synthesizedN/A
Active Methylene Compound≥98%Commercially Available
Ammonium acetate≥98%Commercially Available
Ethyl acetateACS GradeCommercially Available
WaterDeionizedIn-house

Instrumentation:

  • Microwave synthesis vial

  • Microwave reactor

  • Rotary evaporator

Step-by-Step Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq), the active methylene compound (1.2 eq), and ammonium acetate (0.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100 W) and a temperature of 80-100 °C for 10-30 minutes.[16] Monitor the reaction progress by TLC after cooling.

  • After completion, cool the vial to room temperature.

  • Add ethyl acetate to the reaction mixture and wash with water to remove the catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as described in Protocol 2.

Table 1: Comparison of Reaction Conditions

ParameterProtocol 2 (Conventional)Protocol 3 (Microwave-Assisted)
Catalyst PiperidineAmmonium acetate
Solvent TolueneSolvent-free
Temperature Reflux (approx. 111 °C)80-100 °C
Reaction Time 4-8 hours10-30 minutes
Workup Aqueous workupSimple extraction
Green Chemistry Aspect Less favorableMore favorable

Characterization and Data Analysis

The synthesized aldehyde and the final Knoevenagel condensation products should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the aldehyde C-H stretch, appearance of the C=C bond).

  • Melting Point (for solid products): As an indicator of purity.

Troubleshooting and Field-Proven Insights

  • Low Yield in Aldehyde Synthesis: If the oxidation yields are low, ensure that the starting alcohol is pure and the reaction is conducted under strictly anhydrous conditions. Over-oxidation to the carboxylic acid can be an issue; using milder oxidants or shorter reaction times may be necessary.

  • Incomplete Knoevenagel Condensation: If the condensation does not go to completion, especially with less reactive methylene compounds, increasing the amount of catalyst or extending the reaction time may be beneficial. In the conventional method, ensure efficient removal of water using the Dean-Stark trap.

  • Side Reactions: Self-condensation of the aldehyde is a potential side reaction, particularly with stronger bases.[1] Using a weak base and controlled temperature can minimize this.

  • Product Isomerization: The Knoevenagel condensation can sometimes yield a mixture of E and Z isomers. The more thermodynamically stable isomer is typically favored, and purification by chromatography can often separate the isomers.[1]

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds is a powerful strategy for the synthesis of novel, drug-like molecules. By following the detailed protocols and considering the practical insights provided in this application note, researchers can efficiently generate a library of compounds for further biological evaluation. The adaptability of the Knoevenagel condensation, including the option for green, microwave-assisted conditions, further enhances its utility in modern organic synthesis and drug development.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Cárdenas, C., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5486–5495. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Shinde, P. D., et al. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research of The Banaras Hindu University, 65(8). [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Llorens Palomo, L. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200052. [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 421. [Link]

  • Reiss, R., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

  • ResearchGate. Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]

  • Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • Bhuiyan, M. M. H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]

  • de Oliveira, R. K. M., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 1-17. [Link]

  • ResearchGate. Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with active methylene compounds... [Link]

  • PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Mallouk, S., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules, 15(2), 813-823. [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]

Sources

Application Notes and Protocols: Use of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety as a Privileged Scaffold in Peptide Science

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity. In the realm of peptide science, the introduction of morpholine moieties can impart unique conformational constraints and resistance to enzymatic degradation. "Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" is a versatile building block designed for the facile introduction of a morpholine group at the N-terminus of a peptide chain. This modification is achieved through a robust and widely-used reaction: reductive amination. This document provides a detailed guide to the application of this reagent in peptide synthesis, offering both the theoretical underpinnings and practical, step-by-step protocols.

Chemical Rationale: N-Terminal Modification via Reductive Amination

The primary amine at the N-terminus of a peptide can react with an aldehyde to form a transient imine (Schiff base). Subsequent reduction of this imine results in a stable secondary amine linkage. This process, known as reductive amination, is a powerful tool for the site-specific modification of peptides.[2] "this compound" provides the aldehyde functionality necessary for the initial imine formation, while the tert-butoxycarbonyl (Boc) group protects the morpholine nitrogen. This protecting group can be readily removed under acidic conditions, allowing for further functionalization if desired.

The overall reaction scheme is as follows:

G A Start: Peptide-on-Resin (Free N-terminus) B Swell Resin in DMF A->B C Add this compound in 1% AcOH/DMF B->C D Imine Formation (1-2h) C->D E Add Reducing Agent (e.g., NaBH3CN) D->E F Reduction to Secondary Amine (2-4h) E->F G Wash Resin (DMF, DCM, MeOH) F->G H Cleavage from Resin & Deprotection (TFA/TIS/H2O) G->H I Precipitate with Cold Ether H->I J Purify by RP-HPLC I->J K Characterize (Mass Spec, NMR) J->K

Sources

The Strategic Application of tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate in CNS Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Central Nervous System Therapeutics

In the intricate landscape of Central Nervous System (CNS) drug discovery, the morpholine moiety has emerged as a cornerstone scaffold. Its prevalence in CNS-active compounds is not coincidental but rather a testament to its unique physicochemical properties that address the formidable challenge of crossing the blood-brain barrier (BBB). The morpholine ring, with its inherent weak basicity and the presence of an oxygen atom, strikes a delicate balance between hydrophilicity and lipophilicity. This equilibrium is crucial for enhancing aqueous solubility and facilitating passage through the lipophilic environment of the BBB[1][2][3].

This guide focuses on a versatile building block, tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate , and its direct precursor, tert-butyl 2-formylmorpholine-4-carboxylate . The aldehyde functionality serves as a reactive handle for a myriad of chemical transformations, making it an invaluable synthon for the elaboration of complex molecular architectures targeting various CNS pathologies. The tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures stability and allows for selective reactions at the aldehyde, with the option for subsequent deprotection and further functionalization.

The strategic incorporation of this morpholine-based building block can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate, making it a key component in the medicinal chemist's toolkit for designing the next generation of CNS therapeutics[1].

Physicochemical Properties and Predicted Characteristics

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₉NO₄Based on chemical structure.
Molecular Weight 229.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oilAldehydes of similar structure are often oils.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc).Expected for a Boc-protected organic molecule.
Stability Stable under anhydrous conditions. Sensitive to strong acids and bases. The aldehyde is susceptible to oxidation.The Boc group is acid-labile. Aldehydes can oxidize to carboxylic acids.

Synthetic Protocols: Accessing the Key Aldehyde Intermediate

The primary route to this compound involves the oxidation of the commercially available alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Two mild and reliable oxidation methods are presented here: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. Both methods are known for their compatibility with sensitive functional groups, including the Boc-protecting group.

Protocol 1: Swern Oxidation of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA) to generate the aldehyde under mild, low-temperature conditions.

Diagram of the Swern Oxidation Workflow

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Activation Formation of Electrophilic Sulfur Species DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Precursor tert-Butyl 2-(hydroxymethyl) morpholine-4-carboxylate Intermediate Alkoxysulfonium Ylide Intermediate Precursor->Intermediate Reaction with activated DMSO Aldehyde tert-Butyl 2-formyl- morpholine-4-carboxylate Intermediate->Aldehyde Elimination with Triethylamine (TEA)

Caption: Workflow for the Swern Oxidation.

Materials:

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Oxalyl chloride (solution in dichloromethane is recommended for easier handling)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions

  • Dry ice/acetone bath

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • Oxalyl Chloride Addition: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.1 to 1.5 equivalents) dropwise via an addition funnel, maintaining the temperature below -60 °C.

  • DMSO Addition: In a separate flame-dried flask, dissolve anhydrous DMSO (2.0 to 2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 15-30 minutes.

  • Alcohol Addition: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Quenching with Triethylamine: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Expert Insights: Maintaining a low temperature during the addition of reagents is critical to prevent side reactions and decomposition of the activated species. The order of addition is also crucial for the success of the reaction.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild method that uses a hypervalent iodine reagent to convert primary alcohols to aldehydes. It is often preferred for its operational simplicity and neutral reaction conditions.

Diagram of the Dess-Martin Periodinane Oxidation Workflow

DMP_Oxidation Precursor tert-Butyl 2-(hydroxymethyl) morpholine-4-carboxylate Reaction Reaction in DCM at Room Temperature Precursor->Reaction DMP Dess-Martin Periodinane (DMP) DMP->Reaction Aldehyde tert-Butyl 2-formyl- morpholine-4-carboxylate Reaction->Aldehyde

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

Materials:

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • DMP Addition: Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature. The reaction is typically exothermic.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is usually complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Expert Insights: DMP is sensitive to moisture, so ensure all reagents and glassware are dry. The work-up with sodium thiosulfate is necessary to reduce the iodine byproducts, which aids in purification.

Applications in CNS Drug Discovery: A Versatile Synthon

The aldehyde functionality of tert-butyl 2-formylmorpholine-4-carboxylate makes it a versatile intermediate for a range of chemical transformations that are central to the synthesis of CNS drug candidates. The morpholine scaffold itself imparts favorable properties for BBB penetration and target engagement[1].

Application 1: Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful tool for forming carbon-nitrogen bonds. The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This is a common strategy for introducing diversity and building more complex molecules.

Diagram of Reductive Amination Pathway

Reductive_Amination Aldehyde tert-Butyl 2-formyl- morpholine-4-carboxylate Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Product Substituted Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for reductive amination.

Example Application:

In the development of novel Lysine-Specific Demethylase 1 (LSD1) inhibitors, which have potential applications in neurodegenerative diseases and brain tumors, tert-butyl 2-formylmorpholine-4-carboxylate has been used as a key building block. For instance, it can be reacted with a cyclopropylamine derivative via reductive amination to construct the final inhibitor scaffold[3].

General Protocol for Reductive Amination:

  • Dissolve the amine (1.0 equivalent) and tert-butyl 2-formylmorpholine-4-carboxylate (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a mild acid catalyst, such as acetic acid, if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents), in portions.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography.

Application 2: Wittig and Horner-Wadsworth-Emmons Reactions for Alkene Synthesis

The aldehyde can be converted to various alkenes using Wittig or Horner-Wadsworth-Emmons (HWE) reactions. This allows for the introduction of different substituents and the extension of the carbon skeleton, providing access to a wider range of chemical space. These alkenes can then be further functionalized, for example, by hydrogenation to form saturated linkers or by other addition reactions.

Application 3: Grignard and Organolithium Additions for Secondary Alcohol Synthesis

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde provides access to a wide variety of chiral secondary alcohols. These alcohols can be valuable intermediates for further synthetic manipulations or can be part of the final target molecule, potentially interacting with specific residues in a biological target.

Conclusion

This compound and its aldehyde precursor are powerful and versatile building blocks in the design and synthesis of novel CNS drug candidates. The inherent properties of the morpholine ring, combined with the reactivity of the aldehyde group, provide medicinal chemists with a reliable platform for creating diverse libraries of compounds with improved potential for crossing the blood-brain barrier and interacting with CNS targets. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to leverage this valuable synthon in their drug discovery efforts.

References

  • 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity. (2024). Justia Patents. Available at: [Link]

  • Agamennone, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Agamennone, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Cyclopropylamines as LSD1 inhibitors. (n.d.). Google Patents.
  • Dess–Martin oxidation. (n.d.). Wikipedia. Available at: [Link]

  • KR101323448B1 - 8-substituted isoquinoline derivative and use thereof. (n.d.). Google Patents.
  • Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. Available at: [Link]

  • WO2012049277A1 - Cxcr4 receptor antagonists. (n.d.). Google Patents.

Sources

Enantioselective Synthesis of 2-Substituted Morpholines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-Substituted Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When substituted at the 2-position, the resulting chiral center introduces a critical three-dimensional feature that can profoundly influence a molecule's interaction with biological targets. Consequently, the enantioselective synthesis of 2-substituted morpholines has become a pivotal challenge in the development of novel therapeutics. These chiral heterocycles are integral components of a range of bioactive compounds, from potent enzyme inhibitors to receptor agonists.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge, field-proven strategies for accessing these valuable building blocks with high enantiopurity. We will delve into the causality behind experimental choices, provide detailed, reproducible protocols, and offer insights into the mechanistic underpinnings of these powerful transformations.

Strategic Approaches to Enantioselective Synthesis

The asymmetric construction of the 2-substituted morpholine ring can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we will focus on two highly effective and conceptually distinct catalytic approaches: the asymmetric hydrogenation of dehydromorpholines and an organocatalytic halocyclization. We will also discuss the classical approach of using chiral auxiliaries.

I. Asymmetric Hydrogenation of Dehydromorpholines: A Highly Efficient Catalytic Approach

One of the most powerful and atom-economical methods for generating chiral centers is asymmetric hydrogenation.[4] Recently, the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines has emerged as a premier strategy, delivering a wide array of enantioenriched products in excellent yields and with exceptional enantioselectivities (up to 99% ee).[5] This method relies on the "after cyclization" approach, where the chiral center is introduced on a pre-formed unsaturated morpholine ring.

Causality of the Method: The Role of the Catalyst System

The success of this transformation hinges on the rational design of the catalytic system. The catalyst typically consists of a rhodium precursor, such as [Rh(cod)2]SbF6, and a chiral bisphosphine ligand. The ligand's structure is paramount in creating a chiral environment around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral enamide substrate.

For the hydrogenation of 2-substituted dehydromorpholines, ligands with a large bite angle, such as the Shi-KingPhos (SKP) ligand, have proven to be particularly effective.[4][5] The large bite angle and the steric bulk of the ligand create a well-defined chiral pocket that forces the substrate to coordinate to the rhodium center in a specific orientation, leading to high levels of stereoinduction. The choice of the nitrogen-protecting group on the dehydromorpholine substrate is also crucial; carbamate protecting groups like benzyloxycarbonyl (Cbz) generally lead to higher enantioselectivities compared to Boc or other groups.[5]

Visualizing the Catalytic Workflow

sub 2-Substituted Dehydromorpholine active_cat Active Chiral Rh-Catalyst sub->active_cat Coordination solvent DCM, rt cat_pre [Rh(cod)2]SbF6 + Chiral Ligand (e.g., (R,R,R)-SKP) cat_pre->active_cat Activation product Enantioenriched 2-Substituted Morpholine active_cat->product Reductive Elimination h2 H₂ (30 atm) h2->active_cat

Figure 1: General workflow for the asymmetric hydrogenation of dehydromorpholines.

Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-dehydromorpholine

This protocol is adapted from the work of Li, M., et al. (2021), published in Chemical Science.[5]

Materials:

  • N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1 equiv.)

  • (R,R,R)-SKP ligand (1.05 mol%)

  • [Rh(cod)₂]SbF₆ (1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high pressure)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, add the (R,R,R)-SKP ligand (1.05 mol%) and [Rh(cod)₂]SbF₆ (1 mol%) to a vial.

  • Add anhydrous DCM to dissolve the ligand and rhodium precursor, and stir the mixture for 20 minutes to pre-form the catalyst.

  • In a separate vial, dissolve the N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1 equiv.) in anhydrous DCM.

  • Transfer the substrate solution to the autoclave.

  • Add the pre-formed catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 30 atm with hydrogen.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-phenylmorpholine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance

The asymmetric hydrogenation protocol demonstrates broad applicability across a range of 2-substituted dehydromorpholines, with consistently high yields and enantioselectivities.

EntryR Group (Substituent)Yield (%)ee (%)
1Phenyl>9992
24-Fluorophenyl>9992
34-(Trifluoromethyl)phenyl>9994
42-Chlorophenyl>9999
53-Methoxyphenyl>9994
62-Naphthyl>9994
72-Thienyl9885
8Cyclohexyl>9991
Data adapted from Li, M., et al. (2021).[5]

II. Organocatalytic Enantioselective Chlorocycloetherification: Accessing 2,2-Disubstituted Morpholines

Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis. For the construction of chiral morpholines, particularly those with a quaternary stereocenter at the 2-position, an enantioselective chlorocycloetherification of N-alkenyl-2-aminoalcohols has been developed.[6] This method utilizes a cinchona alkaloid-derived catalyst to control the stereochemical outcome of the cyclization.

Causality of the Method: The Role of the Chiral Organocatalyst

This strategy relies on the ability of a chiral organocatalyst, such as a cinchona alkaloid-derived phthalazine, to activate a chlorinating agent (e.g., N-chlorosuccinimide, NCS) and orchestrate a highly stereoselective intramolecular cyclization. The catalyst forms a chiral complex with the chlorinating agent, which then delivers the chlorine atom to one face of the alkene in the substrate. This is followed by an intramolecular attack of the hydroxyl group to form the morpholine ring. The bulky and well-defined chiral environment of the catalyst is key to achieving high enantioselectivity.

Visualizing the Catalytic Cycle

catalyst Cinchona Alkaloid Catalyst active_complex Chiral Catalyst-NCS Complex catalyst->active_complex ncs NCS ncs->active_complex intermediate Chloronium Ion Intermediate active_complex->intermediate substrate N-Alkenyl-2-aminoalcohol substrate->intermediate Facial Selective Chlorination product Chiral 2,2-Disubstituted Morpholine intermediate->product Intramolecular Cyclization product->catalyst Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the enantioselective chlorocycloetherification.

Protocol: Organocatalytic Enantioselective Chlorocycloetherification

This protocol is based on the principles described by Zhong, H., et al. (2022) in Organic Chemistry Frontiers.[6]

Materials:

  • N-alkenyl-2-aminoalcohol (1 equiv.)

  • Cinchona alkaloid-derived phthalazine catalyst (e.g., (DHQD)₂PHAL) (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 equiv.)

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried reaction tube, add the N-alkenyl-2-aminoalcohol (1 equiv.), the cinchona alkaloid catalyst (10 mol%), and activated 4 Å molecular sieves.

  • Add anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to the optimized reaction temperature (e.g., -20 °C).

  • Add N-chlorosuccinimide (1.2 equiv.) portion-wise over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 2-chloro-2-substituted morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Performance for Quaternary Stereocenters

This organocatalytic method is particularly valuable for constructing challenging quaternary stereocenters at the 2-position of the morpholine ring.

EntryR¹ GroupR² GroupYield (%)ee (%)
1PhenylMethyl9592
24-BromophenylMethyl9691
32-ThienylMethyl9088
4PhenylEthyl9390
Illustrative data based on the findings of Zhong, H., et al. (2022).[6]

III. Chiral Auxiliary-Mediated Synthesis: A Classical and Reliable Approach

The use of chiral auxiliaries is a well-established and dependable strategy for asymmetric synthesis.[7] In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. While catalytic methods are often preferred for their atom economy, chiral auxiliary-based methods can be highly reliable and predictable, making them valuable in many synthetic campaigns.

Conceptual Application to 2-Substituted Morpholine Synthesis

For the synthesis of 2-substituted morpholines, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a suitable precursor. For instance, an N-acylated Evans auxiliary could undergo a stereoselective aldol reaction with an aldehyde, followed by a series of transformations including reduction and intramolecular cyclization to form the morpholine ring. The stereochemistry of the newly formed chiral center at the 2-position would be dictated by the steric influence of the chiral auxiliary.

start Acyclic Precursor + Chiral Auxiliary step1 Diastereoselective Reaction (e.g., Aldol, Alkylation) start->step1 intermediate Chiral Intermediate with Auxiliary step1->intermediate step2 Functional Group Manipulations intermediate->step2 cyclization_precursor Cyclization Precursor step2->cyclization_precursor step3 Intramolecular Cyclization cyclization_precursor->step3 product_aux Morpholine with Auxiliary step3->product_aux step4 Auxiliary Cleavage product_aux->step4 final_product Enantioenriched 2-Substituted Morpholine step4->final_product recovered_aux Recovered Chiral Auxiliary step4->recovered_aux

Figure 3: Conceptual workflow for chiral auxiliary-mediated synthesis of 2-substituted morpholines.

Due to the reliability and predictability of this method, it remains a valuable tool in the synthetic chemist's arsenal, particularly when catalytic methods prove challenging for a specific substrate.

Conclusion and Outlook

The enantioselective synthesis of 2-substituted morpholines is a vibrant and evolving field, driven by the continued demand for these valuable chiral building blocks in drug discovery and development. The highly efficient rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines and the versatile organocatalytic chlorocycloetherification represent two powerful and complementary strategies for accessing these targets with excellent stereocontrol. As the field progresses, the development of new catalytic systems with even broader substrate scopes and improved efficiencies, as well as the exploration of biocatalytic and other novel synthetic approaches, will undoubtedly expand the synthetic toolbox available to researchers. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of these important chiral heterocycles.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126. [Link]

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  • Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4363-4368. [Link]

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Asymmetric Synthesis of Chiral Morpholine Building Blocks: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Chiral morpholines are privileged heterocyclic scaffolds integral to modern medicinal chemistry, imparting favorable physicochemical properties such as enhanced metabolic stability, aqueous solubility, and central nervous system permeability to drug candidates.[1] The precise control of stereochemistry within the morpholine ring is paramount for therapeutic efficacy and safety, making asymmetric synthesis the most efficient and atom-economical approach for their preparation.[1][2] This application note provides a detailed overview of cutting-edge strategies for the asymmetric synthesis of chiral morpholine building blocks, with a focus on transition-metal catalysis and organocatalysis. We delve into the mechanistic rationale behind these methods and furnish detailed, field-proven protocols for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine motif is a cornerstone in the design of biologically active compounds, found in numerous FDA-approved drugs like the antidepressant Reboxetine and the appetite suppressant Phendimetrazine.[3] The introduction of a chiral center to this scaffold dramatically expands its utility, allowing for fine-tuned interactions with biological targets.[4] Historically, access to enantiopure morpholines relied on chiral pool synthesis or resolution of racemates, methods often hampered by limited starting material diversity or low yields.[5][6]

The advent of asymmetric catalysis has revolutionized this field, enabling the direct conversion of achiral starting materials into single-enantiomer products with high efficiency.[2][6] Modern approaches can be broadly categorized by the catalytic system employed, with transition-metal complexes and small organic molecules (organocatalysts) representing the most powerful and versatile tools available to the synthetic chemist. This guide will explore the leading strategies within these categories, providing both the conceptual framework and practical methodologies for their implementation.

Core Catalytic Strategies and Mechanistic Insights

The choice of synthetic strategy is dictated by the desired substitution pattern and the available starting materials. The most robust methods establish the key stereocenter either during the cyclization event itself or by modifying a prochiral precursor.

G cluster_0 Synthetic Approaches cluster_1 Key Methodologies A Transition-Metal Catalysis A1 Asymmetric Hydrogenation (Post-Cyclization) A->A1 A2 Tandem Hydroamination/ Transfer Hydrogenation A->A2 B Organocatalysis B1 Asymmetric Halocyclization B->B1 B2 Domino [4+2] Annulation B->B2 C Biocatalysis C1 Kinetic Resolution C->C1

Caption: Key Catalytic Strategies for Chiral Morpholine Synthesis.

Transition-Metal Catalysis: Power and Versatility

Transition metals offer unparalleled reactivity for forging C-H and C-N bonds with high stereocontrol.

  • Asymmetric Hydrogenation: This is arguably one of the most powerful and atom-economical methods for generating chiral centers.[7] The strategy involves the synthesis of an unsaturated dehydromorpholine precursor, which is then subjected to hydrogenation using a chiral catalyst. Rhodium complexes bearing chiral bisphosphine ligands with large bite angles, such as the SKP-Phos ligand, have proven exceptionally effective for the synthesis of 2-substituted chiral morpholines, delivering products in quantitative yields and with up to 99% enantiomeric excess (ee).[7][8][9] The success of this "after cyclization" approach hinges on the ability of the chiral ligand to create a highly selective coordination environment around the metal center, dictating the facial selectivity of hydrogen addition to the double bond.

  • Tandem One-Pot Reactions: For increased operational simplicity, tandem reactions that combine multiple transformations in a single vessel are highly desirable. An elegant approach for synthesizing 3-substituted morpholines involves a one-pot sequence of titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[10][11] Starting from readily available aminoalkynes, the first catalytic step forges the cyclic imine intermediate. The subsequent introduction of a Noyori-type catalyst, such as RuCl, reduces the imine to the chiral amine with high enantioselectivity (>95% ee).[10] Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the chiral ligand on the ruthenium catalyst are crucial for achieving high levels of stereocontrol.[10][11]

Organocatalysis: Metal-Free Precision

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and avoiding toxic heavy metal contamination.

  • Asymmetric Halocyclization: Creating quaternary stereocenters is a significant synthetic challenge. Cinchona alkaloid-derived catalysts have been successfully employed in an asymmetric chlorocycloetherification reaction to produce 2,2-disubstituted morpholines.[12][13] This method proceeds under mild conditions, using N-chlorosuccinimide (NCS) as the chlorine source, and provides access to complex chlorinated morpholines in excellent yields and enantioselectivities. The catalyst activates the halogen source and orchestrates the cyclization of an alkenol substrate, ensuring a highly ordered transition state that directs the enantioselective formation of the C-O and C-Cl bonds.

  • Domino Reactions for Morpholinone Synthesis: Chiral phosphoric acids are excellent catalysts for a variety of asymmetric transformations. They have been utilized in a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift to synthesize C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols.[14] This reaction, which can be described as an asymmetric aza-benzilic ester rearrangement, constructs the heterocyclic core and sets the stereocenter in a single, highly efficient operation.[14]

Data Summary: Comparison of Catalytic Methods

The following table summarizes the performance of the key synthetic strategies discussed, providing a comparative overview for selecting an appropriate method.

Entry Reaction Type Catalyst System Substrate Type Product Typical Yield (%) Typical ee (%) Reference
1Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / Chiral BisphosphineDehydromorpholine2-Substituted Morpholine>9999[8]
2Tandem Hydroamination / ATHTi(NMe₂)₄ then RuCl[(S,S)-Ts-DPEN]Ether-containing Aminoalkyne3-Substituted Morpholine51-8074-99[10][11]
3Asymmetric ChlorocyclizationCinchona Alkaloid DerivativeN-Tosyl Alkenol2,2-Disubstituted Morpholine85-9888-96[12][13]
4Domino Annulation/RearrangementChiral Phosphoric AcidArylglyoxal + Amino Alcohol3-Substituted Morpholinone70-9885-98[14]

Detailed Application Protocols

The following protocols are provided as representative examples of the methodologies discussed. They are intended as a starting point for experienced researchers and should be adapted as necessary.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation for (R)-2-Phenylmorpholine

This protocol details the synthesis of a 2-substituted chiral morpholine using a highly efficient rhodium-catalyzed asymmetric hydrogenation.[1][8]

Causality and Rationale: The use of a rhodium precursor with a chiral bisphosphine ligand (SKP-Phos) forms an active catalyst in situ. The large bite angle of the ligand is critical for creating a rigid and well-defined chiral pocket that forces the substrate to coordinate in a specific orientation, leading to highly enantioselective hydrogen delivery. The reaction is run under high pressure to ensure sufficient hydrogen concentration and drive the reaction to completion.

G cluster_workflow Experimental Workflow: Asymmetric Hydrogenation A Catalyst Preparation (Rh precursor + Ligand in glovebox) C Reaction Setup (Transfer catalyst to substrate in autoclave) A->C B Substrate Preparation (Dissolve dehydromorpholine in solvent) B->C D Hydrogenation (Purge with H₂, pressurize to 50 atm, stir 12h) C->D E Work-up (Vent pressure, concentrate solvent) D->E F Purification (Silica gel column chromatography) E->F G Analysis (NMR for structure, Chiral HPLC for ee) F->G

Caption: Workflow for Rh-Catalyzed Asymmetric Hydrogenation.

Materials and Reagents:

ReagentCAS No.SupplierNotes
[Rh(COD)₂]BF₄35138-22-8Strem, Sigma-AldrichHandle in a glovebox.
(R,R,Sp,Sp)-SKP-Phos1447990-11-2StremChiral ligand. Handle in a glovebox.
N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazineN/ASynthesize separatelySubstrate.
Dichloromethane (DCM), Anhydrous75-09-2Acros, Sigma-AldrichDegassed prior to use.
Hydrogen Gas (H₂)1333-74-0High-purity gradeUse in a high-pressure autoclave.
Ethyl Acetate, HexanesVariousHPLC GradeFor chromatography.

Step-by-Step Procedure:

  • Catalyst Preparation (Inside an Inert Atmosphere Glovebox):

    • To a clean, dry vial, add [Rh(COD)₂]BF₄ (1.0 mol%, e.g., 4.1 mg for a 1 mmol substrate scale).

    • Add the chiral ligand (R,R,Sp,Sp)-SKP-Phos (1.1 mol%, e.g., 8.2 mg).

    • Add 2.0 mL of anhydrous, degassed DCM.

    • Stir the resulting orange solution at room temperature for 30 minutes to pre-form the active catalyst.

  • Reaction Setup:

    • In a separate glass liner for the autoclave, dissolve the N-Boc-dehydromorpholine substrate (1.0 equiv, e.g., 275 mg, 1.0 mmol) in 3.0 mL of anhydrous, degassed DCM.

    • Using a gas-tight syringe, transfer the pre-formed catalyst solution to the substrate solution.

    • Place the glass liner into the stainless-steel autoclave vessel and seal it securely according to the manufacturer's instructions.

  • Hydrogenation:

    • Remove the sealed autoclave from the glovebox.

    • Connect it to a hydrogen gas line. Purge the autoclave by pressurizing with H₂ to ~5 atm and then carefully venting three times.

    • Pressurize the autoclave to 50 atm (approx. 725 psi) of H₂.

    • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the autoclave and remove the reaction mixture.

    • Concentrate the solution in vacuo to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a 5-15% ethyl acetate in hexanes gradient) to afford the pure N-Boc-(R)-2-phenylmorpholine.

  • Characterization:

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralpak AD-H column) and comparison with a racemic standard. Expected outcome: >99% yield, >99% ee.[8]

Safety Precautions: High-pressure hydrogenation is hazardous. All operations must be conducted behind a safety shield in a properly ventilated area by trained personnel. Handle pyrophoric rhodium precursors and air-sensitive ligands under an inert atmosphere.

Protocol 2: Organocatalytic Enantioselective Chlorocycloetherification

This protocol describes the synthesis of a chiral 2,2-disubstituted morpholine using a cinchona alkaloid-derived catalyst.[12][13]

Causality and Rationale: The cinchona alkaloid-derived catalyst possesses a tertiary amine that acts as a Lewis base and a hydroxyl group that can engage in hydrogen bonding. It is proposed to interact with both the N-chlorosuccinimide (NCS) and the hydroxyl group of the alkenol substrate. This ternary complex pre-organizes the reactants in a chiral environment, leading to a highly enantioselective intramolecular attack of the hydroxyl group onto the activated alkene, followed by chloride transfer.

Materials and Reagents:

ReagentCAS No.SupplierNotes
(DHQD)₂PHAL140924-50-1Sigma-AldrichPhthalazine-based cinchona alkaloid catalyst.
N-Tosyl-4-methyl-N-(2-phenylpent-4-en-1-yl)pent-4-en-1-amineN/ASynthesize separatelyAlkenol substrate.
N-Chlorosuccinimide (NCS)128-09-6Sigma-AldrichRecrystallize from water/acetic acid if necessary.
Toluene, Anhydrous108-88-3Acros, Sigma-AldrichDry over molecular sieves.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Fisher ScientificFor quenching.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the alkenol substrate (1.0 equiv, e.g., 0.2 mmol).

    • Add the cinchona alkaloid catalyst ((DHQD)₂PHAL, 10 mol%, 0.02 mmol).

    • Add anhydrous toluene (2.0 mL).

    • Cool the mixture to -20 °C using a cryocooler or an appropriate cooling bath.

  • Reaction Execution:

    • Add N-chlorosuccinimide (NCS, 1.2 equiv, 0.24 mmol) in one portion.

    • Stir the reaction mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate solution.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to yield the chlorinated morpholine derivative.

  • Characterization:

    • Confirm the structure via NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC analysis. Expected outcome: High yield (>90%) and high enantioselectivity (e.g., 94% ee).[12]

Safety Precautions: N-Chlorosuccinimide is an irritant. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Conclusion and Future Outlook

The asymmetric synthesis of chiral morpholines has matured significantly, with powerful catalytic methods now available to access a wide range of enantiopure building blocks. Transition-metal catalysis, particularly asymmetric hydrogenation, offers exceptional efficiency and enantioselectivity for specific substrate classes. Concurrently, organocatalysis provides a complementary, metal-free platform that enables unique transformations under mild conditions.

Future research will likely focus on expanding the substrate scope of existing methods, developing more sustainable catalysts using earth-abundant metals, and exploring biocatalytic routes that offer unparalleled selectivity in aqueous media.[15] The continued innovation in this field will undoubtedly accelerate the discovery and development of next-generation therapeutics by providing chemists with the essential chiral building blocks needed to construct complex and effective drug molecules.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Wang, Z., Wu, Z., Tan, M., Liu, Y., & Tan, B. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(13), 3531–3536. [Link]

  • Kim, H. Y., & Hu, W. (2016). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 18(15), 3822–3825. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3747–3758. [Link]

  • Wang, Y., & Tan, B. (2024). Biaxially chiral compounds: research and development of synthesis. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Wang, Z., Wu, Z., Tan, M., Liu, Y., & Tan, B. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Singh, A., & Sharma, V. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2111. [Link]

  • Forcato, M., & Lattanzi, A. (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 12(11), 1435. [Link]

  • Wang, Y., Wang, Y., Tan, B., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7629–7634. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a Boc-protected morpholine derivative containing a reactive aldehyde functional group. The purification of this compound can be complicated by the lability of the Boc group under acidic conditions and the propensity of the aldehyde to undergo oxidation or other side reactions. This guide will equip you with the necessary knowledge to anticipate and address these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering probable causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low final purity despite column chromatography. 1. Co-elution of impurities: Structurally similar impurities may have close Rf values to the product. 2. On-column degradation: The slightly acidic nature of silica gel can cause partial deprotection of the Boc group. 3. Aldehyde oxidation: The aldehyde can oxidize to the corresponding carboxylic acid on the column.1. Optimize solvent system: Use a gradient elution or try a different solvent system with varying polarity and composition (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Neutralize silica gel: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent (e.g., 0.1-1% v/v) to neutralize acidic sites.[1] 3. Use fresh solvents and minimize exposure to air: Degas solvents and consider running the column under an inert atmosphere (e.g., nitrogen or argon).
Presence of a more polar spot on TLC, suspected to be the carboxylic acid. Oxidation of the aldehyde: This can occur during the reaction, work-up, or purification, especially with prolonged exposure to air.1. Purification via bisulfite adduct: This method selectively isolates the aldehyde from non-aldehyde impurities.[2][3][4][5][6] (See Protocol 2). 2. Basic wash: During the work-up, wash the organic layer with a mild basic solution like saturated sodium bicarbonate to remove the acidic impurity.
TLC analysis shows a baseline spot, possibly the deprotected morpholine. Loss of the Boc protecting group: This is typically caused by exposure to acidic conditions during the reaction or work-up. The Boc group is known to be cleaved by strong acids.[7][8]1. Ensure neutral or basic work-up: Avoid acidic washes. Use saturated sodium bicarbonate or brine. 2. Neutralize the reaction mixture carefully: If the reaction is performed under acidic conditions, neutralize it with a suitable base before extraction.
Product appears as an oil and does not solidify. Residual solvent or minor impurities: Even small amounts of solvent or impurities can prevent crystallization.1. High-vacuum drying: Dry the purified oil under high vacuum for an extended period to remove all traces of solvent. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. 3. Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system can improve purity and crystallinity.[9][10]
Formation of an insoluble solid at the interface of aqueous and organic layers during extraction. Insoluble bisulfite adduct: For some aldehydes, the bisulfite adduct may not be soluble in either the aqueous or organic phase.[3]1. Filtration: Filter the entire mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[3] The aldehyde can then be regenerated from the solid adduct.

Purification Workflow

Purification Workflow start Crude Product tlc TLC Analysis start->tlc decision Assess Purity and Impurity Profile tlc->decision column Column Chromatography decision->column Multiple spots / Close Rf values bisulfite Bisulfite Adduct Formation decision->bisulfite Aldehyde-specific purification needed recrystallization Recrystallization / Trituration decision->recrystallization High initial purity / Crystalline solid desired final_product Pure Product column->final_product bisulfite->final_product recrystallization->final_product

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Due to the presence of the aldehyde group, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C to 4°C) to minimize oxidation. Protect from light and moisture.

Q2: Can I use reversed-phase chromatography for purification?

Yes, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient can be an effective alternative, especially for polar impurities. However, be mindful of the pH of the mobile phase to avoid deprotection of the Boc group.

Q3: My NMR spectrum shows a broad singlet around 1.4 ppm. Is this normal?

Yes, the nine protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet around 1.4-1.5 ppm. Broadening could indicate restricted rotation or the presence of multiple conformers in solution, which is not uncommon for morpholine derivatives.[11]

Q4: How can I confirm the presence of the aldehyde group in my purified product?

Besides the characteristic aldehyde proton signal in the ¹H NMR spectrum (typically around 9.5-10.0 ppm), you can perform a qualitative test such as a 2,4-dinitrophenylhydrazine (2,4-DNP) test, which will form a colored precipitate in the presence of an aldehyde.

Q5: Is the Boc group stable during column chromatography on silica gel?

The Boc group is generally stable to neutral silica gel.[12] However, prolonged exposure to acidic silica or acidic impurities can lead to partial deprotection.[7] If deprotection is a concern, using neutralized silica gel or a less acidic stationary phase like alumina is recommended.

Detailed Protocols

Protocol 1: Purification by Column Chromatography

This is the most common method for purifying compounds of moderate polarity like this compound.[11][13]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[13]

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 30%). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities, such as the corresponding alcohol or over-oxidation to the carboxylic acid.[2][3][4][6]

Procedure:

  • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of a water-miscible solvent like methanol or THF.[3][4] Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.[4][6] The reaction progress can be monitored by TLC.

  • Isolation of the Adduct:

    • If a precipitate forms: Filter the solid adduct, wash it with a cold solvent (e.g., ethanol or ether), and dry it.[4]

    • If no precipitate forms: The adduct is likely water-soluble.[2] Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove impurities.[6] The aqueous layer now contains the purified adduct.

  • Regeneration of the Aldehyde:

    • Dissolve or suspend the adduct in water. Add an organic solvent like ethyl acetate.

    • Add a saturated solution of sodium bicarbonate or a base like sodium hydroxide dropwise with stirring until the pH is basic and gas evolution ceases.[3][6]

    • Extract the regenerated pure aldehyde into the organic layer.

  • Final Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Troubleshooting_Tree start Low Purity After Column check_tlc Re-evaluate TLC of crude and purified fractions start->check_tlc coelution Impurity co-elutes with product? check_tlc->coelution degradation New spots appeared after column? check_tlc->degradation change_solvent Change eluent system (e.g., DCM/MeOH) coelution->change_solvent Yes bisulfite_purification Consider bisulfite adduct purification coelution->bisulfite_purification Yes, if non-aldehyde impurity neutralize_silica Use neutralized silica gel (add 0.1% Et3N to eluent) degradation->neutralize_silica Yes

Caption: A troubleshooting decision tree for low purity after column chromatography.

References

  • Organic Syntheses Procedure. 2(S)-(β-tert-Butoxycarbonyl-α-(S)-hydroxyethyl)-4-(R)-hydroxy-pyrrolidine-1-carboxylic acid, tert-butyl ester. Available from: [Link]

  • MDPI. 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Available from: [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

  • PMC. Expanding Complex Morpholines Using Systematic Chemical Diversity. Available from: [Link]

  • Google Patents. Method for preparing morpholine derivative.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • Reddit. Purifying aldehydes?. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available from: [Link]

  • Thieme. Three-Component Synthesis of Morpholine Derivatives. Available from: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

  • Google Patents. Method for purifying cis-2, 6-dimethyl morpholine.
  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available from: [Link]

  • ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. Available from: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • PubMed. Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. Available from: [Link]

  • PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

Sources

Stability of "Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Stability of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile building block. Our goal is to help you anticipate and resolve potential stability issues, ensuring the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Chemistry

This compound is a bifunctional molecule featuring two key reactive sites that govern its stability:

  • The N-Boc (tert-butoxycarbonyl) Group: A widely used amine protecting group. Its primary vulnerability is its lability under acidic conditions.[1][2]

  • The Aldehyde Group (2-oxoethyl): An electrophilic functional group prone to oxidation, self-condensation (aldol reactions), and reactions with nucleophiles.[3]

Understanding the interplay between these two groups is critical for its successful application. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability for this compound in solution?

The stability of this compound in solution is primarily influenced by three factors: pH, the presence of nucleophiles, and exposure to atmospheric oxygen.

  • pH-Dependent Degradation: The N-Boc group is notoriously sensitive to acid.[4] Even trace amounts of acid in your solvent or reagents can catalyze its cleavage, exposing the secondary amine of the morpholine ring. This newly freed amine can then react with the aldehyde of another molecule, leading to dimerization or polymerization.

  • Aldehyde Reactivity: The aldehyde functional group is inherently reactive. In the presence of trace base or even under neutral conditions, it can undergo self-condensation. It is also susceptible to oxidation, converting the aldehyde to a carboxylic acid, which in turn can create a locally acidic environment and trigger Boc deprotection.

  • Solvent Choice: Protic solvents (e.g., methanol, water) can form hemiacetals or hydrates with the aldehyde, creating a complex equilibrium in your solution. While this is often reversible, it can complicate analysis and downstream reactions.

Q2: I've noticed my solution of the compound developing a yellow or brown tint over time. What is causing this discoloration?

This is a classic sign of aldehyde degradation. The most likely cause is an aldol-type condensation reaction. This process involves the aldehyde reacting with itself to form longer, conjugated systems, which often absorb light in the visible spectrum, appearing colored. This process can be accelerated by:

  • Basic impurities: Even weak bases can catalyze this reaction.

  • Elevated temperatures: Storing solutions at room temperature instead of under cold conditions will increase the rate of degradation.

  • Concentration: More concentrated solutions will favor these bimolecular decomposition pathways.

To mitigate this, always use high-purity, anhydrous solvents and store stock solutions cold (-20°C is recommended), under an inert atmosphere (e.g., argon or nitrogen).[5]

Q3: My analytical data (LC-MS/NMR) shows a progressive loss of the Boc group, even though I am not using acidic conditions. What could be the cause?

Unintentional Boc-group cleavage is a common issue and can be triggered by surprisingly mild conditions:

  • "Hidden" Acid Sources: Reagents that you may not consider acidic can be problematic. For example, certain batches of CDCl₃ for NMR can contain trace amounts of HCl. Amine salts (e.g., triethylamine hydrochloride) in your reaction mixture can also create an acidic environment.

  • Lewis Acids: Some metal catalysts or reagents can act as Lewis acids and facilitate Boc group removal.[4]

  • Elevated Temperatures: While generally considered thermally stable, prolonged heating can lead to thermolytic cleavage of the Boc group.[6][7]

  • Oxidative Degradation: As mentioned in Q2, if the aldehyde oxidizes to a carboxylic acid, the resulting intramolecular acidity can catalyze the removal of the Boc group on the same molecule.

Q4: What are the ideal storage conditions for a stock solution of this compound?

To maximize the shelf-life of your solution, we recommend the following protocol, which is based on best practices for storing sensitive aldehydes and Boc-protected compounds.[5]

  • Solvent: Use an anhydrous, aprotic solvent such as acetonitrile, THF, or dioxane.

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Displace oxygen from the vial by purging with an inert gas like argon or nitrogen before sealing.

  • Container: Use a vial with a PTFE-lined cap to prevent contamination and solvent evaporation.

  • Purity: Ensure the compound is of high purity before dissolving, as impurities can act as catalysts for decomposition.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems.

Symptom Observed Potential Root Cause Recommended Action & Investigation
Appearance of a new, more polar spot on TLC/LC. Boc Deprotection: The resulting free amine is significantly more polar.Analyze a sample by LC-MS to confirm the mass of the deprotected species. Scrutinize all reagents and solvents for sources of acid.
Solution turns yellow/brown; NMR shows complex, broad peaks. Aldehyde Self-Condensation/Polymerization. Prepare a fresh solution in high-purity, anhydrous solvent. Store aliquots at -20°C under argon to minimize freeze-thaw cycles and air exposure.
Mass spectrum shows an unexpected peak at [M+18]. Aldehyde Hydration: Formation of the geminal diol hydrate in the presence of water.Ensure all solvents and reagents are rigorously dried. Use molecular sieves if necessary.
Reaction yield is low; starting material is consumed but desired product is not formed. Intramolecular Reaction: Possible cyclization or rearrangement after unintended Boc deprotection.Run the reaction at a lower temperature. Re-evaluate the compatibility of all reagents with the Boc and aldehyde functional groups.

Key Degradation Pathways

The following diagram illustrates the two most common degradation pathways for this compound. Understanding these pathways is essential for troubleshooting.

G cluster_main This compound cluster_path1 Pathway 1: Acid-Catalyzed Deprotection cluster_path2 Pathway 2: Aldehyde Degradation Start Start Compound Deprotected Free Amine Aldehyde (Highly Reactive) Start->Deprotected H⁺ (Acid) or Heat Oxidized Carboxylic Acid Derivative Start->Oxidized [O] (Air) Polymer2 Aldol Condensation (Colored Impurities) Start->Polymer2 Base/Heat Polymer1 Dimerization/ Polymerization Deprotected->Polymer1 Self-Reaction Oxidized->Deprotected Intramolecular H⁺ Transfer G A Prepare separate solutions of compound and test reagent B Mix aliquots in a clean vial (e.g., 1:1 ratio) A->B C Analyze mixture at T=0 (TLC, LC-MS) B->C D Incubate at planned reaction temperature C->D E Analyze again at T=1h, 4h, 24h D->E F Compare results to T=0. Assess for degradation. E->F

Caption: Workflow for assessing compound stability with new reagents.

Procedure:

  • Initial Analysis (T=0): Prepare a solution of your compound as described in Protocol 1. In a separate vial, prepare a solution of the reagent you wish to test in the same solvent. Mix a small amount of each. Immediately spot on a TLC plate and inject into an LC-MS to get a baseline reading.

  • Incubation: Allow the mixed solution to stand under the conditions of your planned experiment (e.g., room temperature, 50°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 hour, 4 hours, overnight), take a small aliquot from the test mixture and analyze it again by TLC and LC-MS.

  • Evaluation: Compare the chromatograms and mass spectra over time. The appearance of new peaks or a decrease in the peak corresponding to your starting material indicates an incompatibility.

By following these guidelines and protocols, you can significantly improve the reliability of your experiments involving this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • ACS Publications. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Master Organic Chemistry. (2023). Enamines. Available at: [Link]

  • JoVE. (2023). Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Available at: [Link]

  • Scribd. A Summary of The Reactions of Aldehydes With Amines. Available at: [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1998). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Available at: [Link]

  • ResearchGate. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Available at: [Link]

Sources

Challenges in the scale-up of "Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the scale-up of this important morpholine derivative. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of your target compound.

I. Synthetic Strategy Overview

The most common and scalable approach to this compound involves a two-step sequence:

  • Synthesis of the Precursor Alcohol: Preparation of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

  • Oxidation: Conversion of the primary alcohol to the desired aldehyde.

The critical step, and the primary focus of this guide, is the oxidation of the alcohol. The choice of oxidant and reaction conditions is paramount for achieving high yield and purity, especially during scale-up.

Experimental Workflow: From Starting Material to Final Product

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chain Extension & Oxidation Epichlorohydrin Epichlorohydrin Ring_Opening Ring Opening & Cyclization Epichlorohydrin->Ring_Opening N-Benzylethanolamine N-Benzylethanolamine N-Benzylethanolamine->Ring_Opening N-Boc_Protection N-Boc Protection Ring_Opening->N-Boc_Protection Debenzylation Hydrogenolysis N-Boc_Protection->Debenzylation Precursor_Alcohol Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate Debenzylation->Precursor_Alcohol Chain_Extension Two-carbon homologation Precursor_Alcohol->Chain_Extension Intermediate_Alcohol Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Chain_Extension->Intermediate_Alcohol Oxidation Oxidation of Primary Alcohol Final_Product This compound Oxidation->Final_Product Intermediate_Alcohol->Oxidation

Caption: Overall synthetic workflow.

II. Troubleshooting Guide: The Oxidation Step

The oxidation of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a critical transformation. Below, we address common issues associated with various popular oxidation methods.

Frequently Asked Questions (FAQs)

Q1: My Swern oxidation is giving a low yield and a foul smell. What's going on?

A1: The notorious "rotten cabbage" smell is due to the dimethyl sulfide (DMS) byproduct, which is inherent to the Swern oxidation[1][2]. Low yields can stem from several factors:

  • Temperature Control: The reaction must be maintained at cryogenic temperatures (typically below -60 °C)[1]. If the temperature rises, side reactions can occur, including the formation of methylthiomethyl (MTM) ethers.

  • Reagent Addition Order: Ensure the alcohol is added after the activation of DMSO with oxalyl chloride, and the triethylamine base is added last. Premature addition of the base can lead to unwanted side products.

  • Moisture: The reaction is highly sensitive to moisture. Use anhydrous solvents and reagents.

Troubleshooting:

  • Odor Control: Quench the reaction with a solution of sodium hypochlorite (bleach) to oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).

  • Improve Yield:

    • Use a reliable cooling bath (e.g., dry ice/acetone).

    • Add reagents slowly and monitor the internal temperature carefully.

    • Consider using a bulkier base like diisopropylethylamine (DIPEA) to minimize potential epimerization at the α-carbon if your starting material is chiral[1].

Q2: I'm concerned about the safety and cost of Dess-Martin Periodinane (DMP) for a large-scale synthesis. What are my options?

A2: Your concerns are valid. DMP is known to be expensive and potentially explosive, making it less suitable for large-scale industrial applications[3]. Safer and more cost-effective alternatives include:

  • Parikh-Doering Oxidation: This method uses the sulfur trioxide pyridine complex to activate DMSO[4][5]. It can be run at milder temperatures (0 °C to room temperature) than the Swern oxidation[4].

  • TEMPO-mediated Oxidation: This catalytic method often uses bleach (NaOCl) as the terminal oxidant and can be highly selective for primary alcohols[6][7]. It is an environmentally greener option.

Q3: My Parikh-Doering oxidation is sluggish and gives incomplete conversion.

A3: While generally reliable, the Parikh-Doering oxidation can sometimes be slow.

  • Reagent Quality: The sulfur trioxide pyridine complex can degrade upon exposure to moisture. Use a fresh, high-quality reagent.

  • Stoichiometry: For sterically hindered or less reactive alcohols, you may need to increase the equivalents of the SO₃·pyridine complex and DMSO.

  • Reaction Time: These reactions can sometimes require longer reaction times for full conversion. Monitor the reaction by TLC or LC-MS.

Troubleshooting:

  • Ensure all reagents are anhydrous.

  • Increase the equivalents of the activating agent and DMSO incrementally.

  • Allow the reaction to stir for an extended period at room temperature, monitoring its progress.

Q4: I'm observing over-oxidation to the carboxylic acid with my TEMPO-mediated oxidation. How can I improve selectivity for the aldehyde?

A4: Over-oxidation is a common issue with TEMPO oxidations. The selectivity between the aldehyde and the carboxylic acid is highly dependent on the reaction pH[8].

  • pH Control: To favor the aldehyde, the reaction should be buffered to a pH of around 9. For the carboxylic acid, a higher pH (around 10-11) is typically used[8].

Troubleshooting:

  • Use a buffered biphasic system (e.g., dichloromethane and an aqueous solution of sodium bicarbonate).

  • Carefully monitor and adjust the pH throughout the reaction.

  • Limit the amount of the primary oxidant (e.g., bleach) to just over one equivalent.

Q5: The purification of my final aldehyde is difficult. What are some recommended procedures?

A5: Aldehydes can sometimes be challenging to purify due to their moderate polarity and potential instability.

  • Work-up: A common work-up for DMSO-based oxidations involves quenching with water or a mild aqueous acid, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane[9]. Washing with brine helps to remove residual DMSO.

  • Chromatography: If chromatography is necessary, be aware that silica gel can be slightly acidic and may cause degradation or epimerization of sensitive aldehydes.

    • Consider deactivating the silica gel with a small amount of triethylamine in the eluent.

    • Alternatively, use a different stationary phase like alumina.

  • Bisulfite Adduct Formation: For a non-chromatographic purification, you can form the bisulfite adduct by stirring the crude product with a saturated aqueous solution of sodium bisulfite. The solid adduct can be filtered, washed with an organic solvent, and then the aldehyde can be regenerated by treatment with a mild base (e.g., sodium bicarbonate solution).

III. Recommended Synthetic Protocols

Step 1: Scalable Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This chromatography-free procedure is adapted from a reported scalable synthesis[10][11].

Procedure:

  • To a solution of (S)-2-(benzylamino)ethanol in a suitable solvent, add (R)-epichlorohydrin and stir at room temperature.

  • After the initial reaction, add an aqueous solution of a suitable base (e.g., NaOH) to promote cyclization.

  • Extract the resulting N-benzyl-2-hydroxymethylmorpholine into an organic solvent.

  • Protect the morpholine nitrogen by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Perform hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to cleave the N-benzyl group.

  • After filtration of the catalyst, the product can often be isolated in high purity by simple extraction and crystallization, avoiding the need for column chromatography.

Step 2: Oxidation to this compound

This method is often preferred for its milder reaction conditions compared to the Swern oxidation[4][5][11][12].

Procedure:

  • Dissolve Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate and a suitable base (e.g., triethylamine or DIPEA, ~3-5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfur trioxide pyridine complex (~3-4 equivalents) portion-wise, maintaining the internal temperature below 5 °C.

  • Add anhydrous DMSO (~5-10 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

Oxidation Method Comparison

Oxidation MethodKey ReagentsTypical Temp.Key AdvantagesKey Disadvantages on Scale-up
Parikh-Doering SO₃·pyridine, DMSO, Et₃N0 °C to RTMilder than Swern, no cryogenic setup needed.Can be exothermic, requires careful addition of reagents.[13]
Swern Oxalyl chloride, DMSO, Et₃N-78 °CHigh yields, wide functional group tolerance.[1][2][14]Cryogenic temperatures, toxic CO gas evolution, malodorous DMS byproduct.[1]
Dess-Martin Dess-Martin PeriodinaneRoom Temp.Very mild, neutral pH, simple work-up.[3][15][16]Expensive, potentially explosive, poor atom economy.[3]
TEMPO (Anelli-type) TEMPO (cat.), NaOCl, KBr0 °C to RTCatalytic, uses inexpensive bleach, environmentally greener.[6][7]Potential for over-oxidation, pH sensitivity, possible chlorination of sensitive substrates.[17]

IV. Key Process Relationships and Decision Making

Troubleshooting Decision Tree for the Oxidation Step

G cluster_incomplete Troubleshooting Incomplete Conversion cluster_low_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products Start Oxidation Reaction Outcome Incomplete_Conversion Incomplete Conversion Start->Incomplete_Conversion No Low_Yield Low Yield Start->Low_Yield No Side_Products Side Products Observed Start->Side_Products No Successful Successful Conversion Start->Successful Yes Check_Reagents Check Reagent Quality (anhydrous?) Incomplete_Conversion->Check_Reagents Check_Temp Verify Temperature Control Low_Yield->Check_Temp Check_pH Check pH (for TEMPO) Low_Yield->Check_pH Over_Oxidation Over-oxidation to Carboxylic Acid? Side_Products->Over_Oxidation Yes Epimerization Epimerization? Side_Products->Epimerization Yes MTM_Ether MTM Ether Formation (Swern/P-D)? Side_Products->MTM_Ether Yes Increase_Equivalents Increase Equivalents of Oxidant/Activator Check_Reagents->Increase_Equivalents Increase_Time_Temp Increase Reaction Time or Temperature (with caution) Increase_Equivalents->Increase_Time_Temp Check_Workup Review Work-up/Purification (product loss?) Check_Temp->Check_Workup Adjust_pH_TEMPO Buffer to pH ~9 Over_Oxidation->Adjust_pH_TEMPO Use TEMPO? Bulky_Base Use DIPEA instead of Et3N Epimerization->Bulky_Base Use Swern? Strict_Temp Maintain Strict Low Temperature MTM_Ether->Strict_Temp Yes

Caption: Decision-making guide for oxidation issues.

V. References

  • Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]

  • Omura, K.; Swern, D. Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651–1660. [Link]

  • Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]

  • Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Org. React.1990 , 39, 297-572. [Link]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. A new, mild, and selective method for oxidation of alcohols to aldehydes and ketones. J. Org. Chem.1987 , 52 (12), 2559–2562. [Link]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media, 2007. [Link]

  • NROChemistry. Parikh-Doering Oxidation. [Link]

  • Organic Syntheses. Epichlorohydrin. [Link]

  • Organic Chemistry Portal. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. [Link]

  • Grokipedia. Parikh–Doering oxidation. [Link]

  • Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • Pure. A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. [Link]

  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [Link]

  • Henegar, K. E. Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic Acid. J. Org. Chem.2008 , 73 (9), 3662–3665. [Link]

  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]

  • SpringerLink. TEMPO-Mediated Oxidations. [Link]

  • Organic Syntheses. Epichlorohydrin. [Link]

  • Curly Arrow. Tempo Oxidations Part II. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • ACS Green Chemistry Institute. DMSO – Pyridine-SO3 (Parikh-Doering). [Link]

  • Diva Portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • Springer. Activated Dimethyl Sulfoxide. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of "Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate." Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in the fundamental principles of NMR spectroscopy. We will dissect the molecule's structure, predict the chemical shifts of its carbon environments, and compare these predictions with data from analogous structures to provide a comprehensive and validated analytical framework.

Structural Deconstruction and Predicted Carbon Environments

Understanding the 13C NMR spectrum begins with a thorough examination of the molecule's structure. "this compound" is a substituted N-Boc morpholine derivative. For analytical purposes, we can dissect it into three key components: the tert-butyl carbamate (Boc) protecting group, the morpholine ring, and the 2-(2-oxoethyl) side chain.

The structure contains 11 unique carbon environments, which means we expect to see 11 distinct signals in the proton-decoupled 13C NMR spectrum.[1] The numbering scheme used for this analysis is presented below:

Chemical structure of this compound with numbered carbons Caption: Chemical structure with carbon numbering for NMR assignment.

Based on established chemical shift ranges for common functional groups, we can predict the approximate resonance frequency for each carbon atom.[2][3][4] The electronegativity of adjacent oxygen and nitrogen atoms plays a crucial role, causing a deshielding effect that shifts the signals of nearby carbons downfield (to a higher ppm value).[2][5]

Carbon AtomFunctional Group MoietyPredicted Chemical Shift (δ, ppm)Rationale
C10Aldehyde (C=O)190 - 200The aldehyde carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom.[2][5]
C5Carbamate (C=O)153 - 156The carbamate carbonyl is also deshielded but appears upfield relative to aldehydes and ketones.[2][5]
C6Quaternary Boc (C(CH₃)₃)~ 80The quaternary carbon of the Boc group is attached to an oxygen atom, shifting it downfield.
C2, C3Morpholine (C-O)65 - 70These carbons are adjacent to the ring's oxygen atom, resulting in a significant downfield shift.[6]
C1Morpholine (CH-R)50 - 60This carbon is deshielded by both the ring nitrogen and oxygen, as well as the substituent.
C4Morpholine (C-N)40 - 45The carbons adjacent to the nitrogen in a Boc-protected morpholine ring typically appear in this region.[6]
C9Side Chain (CH₂)45 - 55This methylene carbon is alpha to the aldehyde group, causing a downfield shift.
C7, C8Methyl Boc (CH₃)28 - 30The three equivalent methyl carbons of the Boc group are in a typical aliphatic region.

Comparative Spectral Analysis

To build confidence in our assignments, we can compare the predicted spectrum of our target molecule with the known spectra of simpler, structurally related compounds.

Unsubstituted Morpholine

The parent morpholine ring provides a baseline. In its 13C NMR spectrum, due to symmetry, only two signals are observed: one for the two carbons adjacent to oxygen (C2, C6) at approximately 67.3 ppm, and one for the two carbons adjacent to nitrogen (C3, C5) at around 45.9 ppm.[7] In our target molecule, the N-Boc group and the C2-substituent break this symmetry, leading to distinct signals for all four ring carbons. The N-Boc group generally causes a slight upfield shift for the adjacent C3 and C5 carbons compared to N-alkylated morpholines.[8]

Tert-butyl Carbamate (Boc Group)

The signals for the tert-butyl carbamate group are highly characteristic. Data for simple Boc-protected amines show the quaternary carbon resonance at approximately 79-80 ppm and the three equivalent methyl carbons at ~28.5 ppm.[9] These predictable signals serve as excellent internal references when analyzing the spectrum. The solvent can influence the precise chemical shift of the carbonyl carbon in the Boc group.[10]

Aldehyde Moiety

The aldehyde functional group possesses one of the most downfield carbon signals in 13C NMR.[11] The chemical shift for an aldehyde carbonyl carbon typically falls between 190 and 200 ppm.[2] This distinct region allows for unambiguous identification, distinguishing it from the carbamate carbonyl (~155 ppm) and any potential ketone impurities (~205-220 ppm).[2][5]

Experimental Protocol for High-Quality 13C NMR Acquisition

Obtaining a high-resolution, reproducible 13C NMR spectrum is contingent on a meticulous experimental setup. The following protocol outlines a standardized procedure.

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Its residual solvent peak appears at ~77.16 ppm, which serves as a convenient chemical shift reference.

  • Concentration: Prepare a solution of 10-20 mg of "this compound" in 0.6-0.7 mL of the chosen deuterated solvent. For 13C NMR, a higher concentration is often preferable to improve the signal-to-noise ratio, given the low natural abundance of the 13C isotope.[3]

  • Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample's identity and concentration.

B. NMR Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer)

  • Instrument Setup: Tune and calibrate the spectrometer according to the manufacturer's guidelines for the 13C nucleus.

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 0 to 220 ppm. This range covers all expected carbon signals from aliphatic to carbonyl carbons.[4]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although for simple identification, a shorter delay is acceptable.

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will be required for dilute samples to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

Data Interpretation Workflow

The logical process for assigning the 13C NMR spectrum can be visualized as a systematic workflow. This ensures that all available information is used to arrive at a confident structural confirmation.

G A Acquire Proton-Decoupled 13C NMR Spectrum B Count Number of Signals (Should be 11) A->B C Identify Diagnostic Regions B->C D Aldehyde C=O (190-200 ppm) C->D E Carbamate C=O (153-156 ppm) C->E F C-O Region (60-85 ppm) C->F G Aliphatic Region (20-60 ppm) C->G H Assign Signals Based on Predicted Shifts & Intensity D->H E->H F->H G->H I Confirm with 2D NMR (HSQC/HMBC) if needed H->I for ambiguity J Final Structure Validation H->J I->J

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the characterization of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the nuanced advantages of HRMS over traditional analytical techniques, supported by illustrative experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for similar N-Boc protected morpholine derivatives.

The Analytical Challenge: Beyond Simple Confirmation

This compound (MW: 229.28 g/mol ) presents a unique analytical challenge. Its polarity, potential for in-source fragmentation, and the presence of a thermally labile tert-butoxycarbonyl (Boc) protecting group necessitate a highly sensitive and specific analytical method.[1] While standard techniques like HPLC-UV or GC-MS can confirm its presence, they often fall short in providing the unambiguous structural confirmation and impurity profiling required in a regulated drug development environment.

High-Resolution Mass Spectrometry: The Gold Standard

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the definitive tool for the analysis of complex small molecules.[2][3] Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide unparalleled mass accuracy, enabling confident elemental composition determination and structural elucidation.[4][5][6]

Why HRMS? The Causality Behind the Choice

The decision to employ HRMS is driven by the need for:

  • Unambiguous Identification: High mass accuracy (< 5 ppm) allows for the determination of the elemental formula, distinguishing the target compound from isobaric impurities.

  • Structural Elucidation: MS/MS fragmentation patterns provide detailed structural information, confirming the connectivity of the molecule.

  • Sensitive Impurity Profiling: The high sensitivity and full-scan capabilities of HRMS enable the detection and identification of trace-level impurities that might be missed by other techniques.[3]

  • Robustness for Labile Compounds: Soft ionization techniques like electrospray ionization (ESI) minimize the in-source fragmentation of the labile Boc group, providing a strong molecular ion signal.

Experimental Workflow: A Self-Validating System

The following sections detail a comprehensive LC-HRMS workflow for the analysis of this compound.

Logical Workflow Diagram

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis s1 Standard & Sample Weighing s2 Dissolution in Acetonitrile/Water s1->s2 s3 Serial Dilution s2->s3 s4 Filtration (0.22 µm) s3->s4 l1 C18 Reversed-Phase Column s4->l1 l2 Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) l1->l2 m1 Electrospray Ionization (ESI+) l2->m1 m2 Full Scan MS (m/z 50-500) m1->m2 m3 Data-Dependent MS/MS m2->m3 d1 Exact Mass Extraction m3->d1 d3 Fragmentation Analysis m3->d3 d2 Elemental Composition Determination d1->d2 d4 Impurity Identification d2->d4

Caption: LC-HRMS workflow for the analysis of this compound.

Detailed Experimental Protocol

1. Sample Preparation:

  • Standard Preparation: Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 acetonitrile/water to create a 1 mg/mL stock solution. Perform serial dilutions to prepare working standards at concentrations of 100, 10, 1, and 0.1 µg/mL.

  • Sample Preparation: Prepare a sample solution at a concentration of 1 mg/mL in 50:50 acetonitrile/water.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

2. LC-HRMS Parameters:

ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
MS Scan Range m/z 50-500
MS/MS Data-dependent acquisition on the top 3 most intense ions

Data Interpretation and Comparison

High-Resolution Mass Spectrometry Data

Molecular Formula: C11H19NO4 Theoretical Exact Mass ([M+H]+): 230.1387 Da

Table 1: Illustrative HRMS Data for this compound

AdductTheoretical m/zMeasured m/zMass Error (ppm)
[M+H]+230.1387230.1385-0.87
[M+Na]+252.1206252.1204-0.79
[M+K]+268.0946268.0943-1.12

The sub-ppm mass accuracy provides high confidence in the elemental composition of the main peak.

Fragmentation Analysis (MS/MS)

The fragmentation pattern in MS/MS provides crucial structural information. The Boc group is known to undergo a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7]

fragmentation cluster_mol [M+H]+ = 230.1387 cluster_frag1 m/z 174.0761 (-C4H8) cluster_frag2 m/z 130.0862 (-Boc group) cluster_frag3 m/z 86.0600 mol Structure of Protonated Molecule frag1 Loss of Isobutylene mol->frag1 frag2 Loss of Boc Group mol->frag2 frag3 Morpholine Ring Fragment frag2->frag3

Caption: Proposed fragmentation pathway for this compound.

Comparison with Alternative Analytical Techniques

While HRMS is the superior technique, it is important to understand its advantages in the context of other available methods.[8][9]

Table 2: Comparison of Analytical Techniques

TechniqueProsConsApplicability to Topic
LC-HRMS High specificity, high sensitivity, structural information, impurity profiling.[2][3]Higher initial instrument cost, requires skilled operators.[5]Excellent: Provides definitive identification and detailed characterization.
HPLC-UV Robust, widely available, good for quantification.Low specificity (relies on retention time and UV absorbance), may not resolve co-eluting impurities.Good for Routine QC: Suitable for assay and purity determination of a well-characterized compound.
GC-MS Excellent for volatile and thermally stable compounds.Requires derivatization for polar compounds, potential for thermal degradation of the Boc group.Limited: The compound's polarity and thermal lability make it a poor candidate for direct GC-MS analysis.
NMR Provides detailed structural information.Lower sensitivity than MS, not ideal for trace analysis, complex mixtures can be difficult to interpret.Complementary: Essential for initial structural confirmation of the reference standard.

Conclusion: A Scientifically Sound Approach

For the comprehensive analysis of this compound and similar pharmaceutical intermediates, LC-HRMS stands out as the most powerful and reliable technique. Its ability to provide accurate mass and structural information in a single analysis makes it an invaluable tool in a modern drug development setting. While other techniques have their place, the depth of information provided by HRMS ensures the highest level of confidence in the identity and purity of the compound, ultimately contributing to the safety and efficacy of the final drug product.

References

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A Senior Application Scientist's Guide: Selecting the Optimal Oxidation Strategy for Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex molecules and pharmaceutical intermediates, the selective oxidation of primary alcohols to aldehydes is a cornerstone transformation. The choice of oxidant is critical, dictated by the substrate's functional group tolerance, desired reaction scale, and laboratory constraints. This guide provides an in-depth comparison of two widely adopted, mild oxidation protocols—the Swern oxidation and the Dess-Martin oxidation—as applied to the synthesis of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate from its corresponding primary alcohol.

Our analysis focuses on tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a substrate presenting a key challenge: an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group. Cleavage of this group under harsh conditions would lead to unwanted side products and complicate purification. Therefore, the chosen method must be sufficiently mild to preserve this moiety. We will dissect the mechanistic underpinnings of each reaction, provide field-tested experimental protocols, and offer data-driven recommendations to guide your synthetic strategy.

The Mechanistic Landscape: Understanding the "Why"

A robust understanding of the reaction mechanism is paramount to troubleshooting and adapting protocols. Both Swern and Dess-Martin oxidations avoid the use of toxic heavy metals like chromium and are renowned for stopping the oxidation at the aldehyde stage without proceeding to the carboxylic acid.[1][2] However, they achieve this via fundamentally different pathways.

The Swern Oxidation: Activated DMSO Chemistry

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to form a potent oxidizing agent in situ.[1][3] The reaction must be conducted at cryogenic temperatures (typically -78 °C) to control the stability of key intermediates.[4]

The mechanism proceeds through several distinct stages:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form a chloro(dimethyl)sulfonium chloride species, which rapidly decomposes to the highly electrophilic chloro(dimethyl)sulfonium ion, releasing carbon monoxide and carbon dioxide.[3][5]

  • Formation of the Alkoxysulfonium Salt: The primary alcohol substrate attacks the electrophilic sulfur atom of the activated complex, displacing chloride and forming a key alkoxysulfonium salt intermediate.[4][6]

  • Ylide Formation and Elimination: A hindered, non-nucleophilic organic base, typically triethylamine (Et₃N), is added. This base deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide.[1][3] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[3][7]

The use of a stoichiometric amount of a mild amine base in the final step makes this protocol highly compatible with acid-sensitive groups like the Boc protecting group on our target substrate.

Swern_Mechanism cluster_activation Step 1: DMSO Activation cluster_oxidation Step 2: Oxidation cluster_base Step 3: Elimination DMSO DMSO ActiveSpecies Chloro(dimethyl)sulfonium Ion (Active Oxidant) DMSO->ActiveSpecies + Oxalyl Chloride (-78 °C) OxalylCl Oxalyl Chloride Gases CO, CO₂ ActiveSpecies->Gases Decomposition AlkoxySalt Alkoxysulfonium Salt ActiveSpecies->AlkoxySalt + Alcohol Alcohol Substrate (Primary Alcohol) Ylide Sulfur Ylide AlkoxySalt->Ylide + Base Aldehyde Product (Aldehyde) Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide (Byproduct) Ylide->DMS ProtonatedBase Et₃NH⁺Cl⁻ Ylide->ProtonatedBase Base Triethylamine (Base)

Caption: Simplified workflow of the Swern Oxidation mechanism.
The Dess-Martin Oxidation: Hypervalent Iodine Chemistry

The Dess-Martin oxidation employs a stable, commercially available hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP).[8][9] Its key advantage is the operational simplicity, as the reaction proceeds smoothly at room temperature.[10]

The mechanism is generally accepted to be:

  • Ligand Exchange: The alcohol substrate coordinates to the iodine center of the DMP, displacing one of the acetate ligands in a rapid, reversible step.[11][12]

  • Intramolecular Elimination: A base (either the displaced acetate or a buffer) abstracts the proton on the carbon bearing the hydroxyl group. This initiates a concerted elimination that reduces the iodine(V) to an iodine(III) species and forms the aldehyde.[11]

A critical consideration for our substrate is that this reaction produces two equivalents of acetic acid as a byproduct.[9] For acid-sensitive substrates containing Boc groups, this acidity can be problematic. Therefore, buffering the reaction with a mild base like pyridine or sodium bicarbonate is often essential to prevent deprotection.[13]

DMP_Mechanism cluster_reagents Step 1: Reagent Interaction cluster_elimination Step 2: Elimination & Products DMP Dess-Martin Periodinane (DMP) Intermediate Periodinane Intermediate DMP->Intermediate + Alcohol (Ligand Exchange) Alcohol Substrate (Primary Alcohol) Aldehyde Product (Aldehyde) Intermediate->Aldehyde Intramolecular Elimination Iodinane Iodinane Byproduct Intermediate->Iodinane AceticAcid Acetic Acid (Byproduct) Intermediate->AceticAcid

Caption: Simplified workflow of the Dess-Martin Oxidation mechanism.

Head-to-Head Comparison: Performance and Practicality

The choice between Swern and Dess-Martin oxidation is often a trade-off between operational complexity and reagent handling. Below is a summary of key parameters for oxidizing tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

FeatureSwern OxidationDess-Martin Oxidation
Reaction Temperature Cryogenic (-78 °C to -60 °C)[6]Room Temperature (20-25 °C)[10]
Reaction Time 1-3 hours0.5-4 hours[8][10]
Key Reagents DMSO, Oxalyl Chloride, Triethylamine[3]Dess-Martin Periodinane (DMP)[8]
Stoichiometry Typically 1.1-1.5 eq. Oxalyl Chloride, 2-3 eq. DMSO, 3-5 eq. TriethylamineTypically 1.1-1.5 eq. DMP[10]
Boc Group Compatibility Excellent. The basic conditions of the final step are fully compatible.Good, with caution. Acetic acid byproduct necessitates buffering with pyridine or NaHCO₃ to prevent cleavage.[9][13]
Workup & Purification Aqueous quench. Primary challenge is the removal of foul-smelling dimethyl sulfide (DMS). Rinsing glassware with bleach is recommended.[3]Can be complex due to solid iodine byproducts. Typically involves dilution, washing with NaHCO₃ and Na₂S₂O₃ to reduce excess DMP and remove byproducts, or filtration.[13][14]
Safety & Handling Generates toxic CO gas and malodorous DMS; must be performed in a well-ventilated fume hood.[3] Oxalyl chloride is corrosive and moisture-sensitive.DMP is shock-sensitive and potentially explosive, requiring careful handling.[10] It is also significantly more expensive than Swern reagents.
Scalability Readily scalable, with the main limitation being the need for large-scale low-temperature cooling.Generally preferred for small to medium scale (mg to ~5 g) due to reagent cost and workup challenges with large amounts of solid byproducts.[14]

Field-Tested Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.

Protocol 1: Swern Oxidation

This protocol is optimized for the preservation of the Boc group and efficient conversion.

Materials:

  • Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl Chloride (1.5 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq.)

  • Triethylamine (Et₃N) (5.0 eq.)

  • Argon or Nitrogen atmosphere

  • Dry ice/acetone bath

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the cold DCM.

  • DMSO Addition: In a separate dry flask, dissolve DMSO (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed.[6] Stir for 15 minutes.

  • Substrate Addition: Dissolve the alcohol (1.0 eq.) in a minimal amount of cold DCM and add it dropwise to the reaction mixture. The solution may become cloudy. Stir for 45 minutes at -78 °C.

  • Base Addition & Elimination: Slowly add triethylamine (5.0 eq.) to the flask. The mixture will likely become thick. Allow the reaction to stir for 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30-45 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel. The malodorous dimethyl sulfide byproduct is volatile and should be handled entirely within a fume hood.[3]

Protocol 2: Dess-Martin Oxidation

This protocol includes a buffer to protect the acid-sensitive Boc group.

Materials:

  • Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP) (1.2 eq.)

  • Sodium Bicarbonate (NaHCO₃) (4.0 eq., optional but highly recommended)

  • Saturated aqueous NaHCO₃ solution

  • 10% aqueous Na₂S₂O₃ solution

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the alcohol (1.0 eq.), anhydrous DCM, and sodium bicarbonate (4.0 eq.).

  • DMP Addition: Add the Dess-Martin periodinane (1.2 eq.) to the suspension in one portion at room temperature.[10] The mixture is typically stirred vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM or diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography. The solid iodine byproducts can sometimes make filtration prior to aqueous workup a viable alternative, though product may be trapped in the solids.[14]

Conclusion and Recommendations

For the oxidation of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate , both the Swern and Dess-Martin oxidations are highly effective and reliable methods. The final choice depends on the specific context of your laboratory and synthetic goals.

  • Choose the Dess-Martin Oxidation for:

    • Rapid, small-scale synthesis: Its operational simplicity and room temperature conditions make it ideal for quick preparation of material for subsequent steps.[10]

    • Avoiding cryogenic setups: If your lab is not equipped for routine -78 °C reactions, DMP is the clear choice.

    • High functional group tolerance: When buffered, DMP is exceptionally mild.[13]

  • Choose the Swern Oxidation for:

    • Larger scale preparations: The reagents are inexpensive and the reaction is highly reproducible on a larger scale, provided cooling is available.

    • Cost-sensitive projects: The starting materials for the Swern oxidation are significantly cheaper than DMP.

    • When absolute avoidance of acidic conditions is paramount: While buffered DMP is safe, the Swern protocol is inherently basic in its final, product-forming step, offering an extra layer of security for the Boc group.

Ultimately, both protocols, when executed with care, will deliver the desired aldehyde in high yield. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can make an informed decision that best aligns with their experimental objectives.

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Online] Available at: [Link][6]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Online] Available at: [Link][10]

  • Wikipedia. Swern oxidation. [Online] Available at: [Link][3]

  • Serre, A. R. E., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. [Online] Available at: [Link][15]

  • Chemistry Steps. Swern Oxidation Mechanism. [Online] Available at: [Link][1]

  • Chemistry Stack Exchange. Dess–Martin oxidation work up. [Online] Available at: [Link][14]

  • Chemistry LibreTexts. Swern oxidation. [Online] Available at: [Link][16]

  • Chemistry Steps. Dess-Martin periodinane (DMP) oxidation. [Online] Available at: [Link][11]

  • ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. [Online] Available at: [Link][17]

  • Chem-Station. Dess-Martin Oxidation. [Online] Available at: [Link][13]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Online] Available at: [Link][4]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Online] Available at: [Link][5]

  • Organic Chemistry.org. Swern Oxidation. [Online] Available at: [Link][7]

  • Organic Chemistry Portal. Swern Oxidation. [Online] Available at: [Link][2]

  • PubChem. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Online] Available at: [Link][18]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Online] Available at: [Link][8]

  • Wikipedia. Dess–Martin oxidation. [Online] Available at: [Link][9]

Sources

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for Morpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Morpholine Scaffolds into Peptides

The integration of non-natural amino acids and heterocyclic scaffolds into peptides is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, the morpholine moiety has garnered significant interest due to its ability to impart conformational rigidity and serve as a versatile pharmacophore.[1] However, the synthesis of peptides containing these N-substituted glycine analogs, often referred to as peptoids, introduces unique challenges to standard solid-phase peptide synthesis (SPPS) protocols.[2]

This guide provides a comprehensive comparison of the two predominant SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the synthesis of morpholine-containing peptides. We will delve into the fundamental chemistry of each approach, weigh their respective advantages and disadvantages in the context of morpholine incorporation, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific needs.

The Two Pillars of SPPS: A Fundamental Overview

Solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][4] This approach simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. The success of SPPS hinges on the use of protecting groups for the α-amino group of the incoming amino acid, which prevents self-polymerization. The two most widely adopted protecting group strategies are Boc and Fmoc chemistry.

The Boc Strategy: The Classic Acid-Labile Approach

The Boc strategy, the original method for SPPS, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group.[5] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[5]

The Fmoc Strategy: The Milder, Base-Labile Alternative

Developed as a milder alternative, the Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino terminus.[5][8] This group is readily cleaved by a secondary amine, most commonly piperidine.[9] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[5] This orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[][8]

Head-to-Head Comparison: Boc vs. Fmoc for Morpholine-Containing Peptides

The choice between Boc and Fmoc strategies for the synthesis of morpholine-containing peptides is not merely a matter of preference but a critical decision that can significantly impact the yield, purity, and overall success of the synthesis.

FeatureBoc StrategyFmoc StrategyRationale & Implications for Morpholine Peptides
α-Amino Deprotection 50% TFA in DCM[7]20-40% Piperidine in DMF[7]The morpholine ring is generally stable to both acidic and basic conditions used for deprotection. However, the repeated use of strong acid in the Boc strategy could potentially lead to side reactions if other acid-sensitive functionalities are present in the morpholine-containing building block.
Side-Chain Protection Benzyl-based (e.g., Bzl, Tos)[]Tert-butyl-based (e.g., tBu, Trt)[]The choice of side-chain protecting groups is crucial. The milder cleavage conditions of the Fmoc strategy are advantageous for complex morpholine derivatives with sensitive functional groups.
Final Cleavage Strong acid (e.g., HF, TFMSA)[7]Moderate acid (e.g., TFA)[7]The harsh conditions of HF cleavage in the Boc strategy require specialized equipment and can be detrimental to complex peptides. The milder TFA cleavage in the Fmoc strategy is more versatile and compatible with a wider range of functionalities.
Orthogonality Quasi-orthogonal (relies on different acid strengths)[11]Truly orthogonal (acid vs. base)[]The true orthogonality of the Fmoc strategy offers greater flexibility for on-resin modifications of the morpholine-containing peptide.
Aggregation Less prone to aggregation due to protonation of the peptide backbone during deprotection.[6]More susceptible to aggregation as the peptide-resin is always in a neutral state.[7][12]Morpholine-containing peptides, being N-substituted, can have altered secondary structures. The potential for aggregation in Fmoc synthesis should be considered, especially for longer sequences.
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids can be more expensive, but the overall process may be more cost-effective due to higher efficiency.[]The cost of the specific morpholine-containing building block will likely be a more significant factor than the protecting group strategy.
Green Chemistry Utilizes hazardous reagents like HF.Piperidine is a regulated substance, but recent studies show morpholine itself can be a greener alternative for Fmoc removal.[13]The Fmoc strategy, especially with the potential use of morpholine for deprotection, presents a more environmentally friendly option.

In-Depth Analysis for Morpholine Peptide Synthesis

For the synthesis of peptides containing morpholine, the Fmoc strategy is generally the preferred method . The primary reason is the milder reaction conditions employed throughout the synthesis, which are more compatible with the potentially complex and sensitive nature of custom-synthesized morpholine-containing building blocks.[8] The harsh final cleavage step with HF in the Boc strategy can lead to degradation of the target peptide and requires specialized, hazardous handling procedures.[7]

Furthermore, the true orthogonality of the Fmoc strategy provides greater flexibility for post-synthesis modifications on the solid support, which can be crucial for introducing labels or other functionalities to the morpholine-containing peptide.[] While aggregation can be a concern with the Fmoc strategy, particularly for longer peptides, this can often be mitigated through the use of specialized resins, chaotropic agents, or microwave-assisted synthesis.[14]

Interestingly, recent research has demonstrated that morpholine itself can be an effective and "greener" reagent for the removal of the Fmoc group, minimizing side reactions like diketopiperazine and aspartimide formation.[13] This suggests a high degree of compatibility between the morpholine scaffold and the Fmoc synthesis workflow.

Experimental Protocols

The following are generalized, step-by-step protocols for the manual solid-phase synthesis of a model morpholine-containing peptide using both Boc and Fmoc strategies.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol assumes the use of a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling:

    • Dissolve the Boc-protected morpholine-amino acid (3 eq.) and cesium iodide (3 eq.) in dimethylformamide (DMF).

    • Add the solution to the resin and heat at 50°C for 12-24 hours.

    • Wash the resin with DMF, methanol, and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[6]

    • Treat again with 50% TFA in DCM for 20 minutes.[6]

    • Wash with DCM and isopropanol.[6]

  • Neutralization:

    • Treat the resin with 10% triethylamine (TEA) in DCM for 2 x 2 minutes.

    • Wash with DCM.

  • Coupling of Subsequent Amino Acids:

    • Dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the resin, followed by the amino acid solution.

    • Agitate for 1-2 hours.

    • Wash with DMF and DCM.

  • Repeat Steps 3-5 until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing a scavenger cocktail (e.g., anisole) at 0°C for 1-2 hours.

    • Evaporate the HF.

    • Precipitate the peptide with cold diethyl ether, wash, and dry.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol assumes the use of a Rink Amide resin for a C-terminal amide.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection of Resin:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Treat again with 20% piperidine in DMF for 10 minutes.

    • Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve the Fmoc-protected morpholine-amino acid (3 eq.), HCTU (2.9 eq.) in DMF.[9]

    • Add DIPEA (6 eq.) to the amino acid solution and add to the resin.

    • Agitate for 1-2 hours.

    • Wash with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Treat again with 20% piperidine in DMF for 10 minutes.

    • Wash thoroughly with DMF and DCM.

  • Coupling of Subsequent Amino Acids:

    • Dissolve the next Fmoc-protected amino acid (3 eq.) and HCTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and add to the resin.

    • Agitate for 1-2 hours.

    • Wash with DMF and DCM.

  • Repeat Steps 4-5 until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[15]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide with cold diethyl ether, wash, and dry.

Visualizing the Synthesis Workflows

To further clarify the cyclical nature of these two SPPS strategies, the following diagrams illustrate the key steps.

Boc_SPPS_Cycle resin Resin-Peptide(n) deprotection Boc Deprotection (50% TFA/DCM) resin->deprotection neutralization Neutralization (10% TEA/DCM) deprotection->neutralization coupling Coupling (Boc-AA, HBTU/HOBt, DIPEA) neutralization->coupling resin_next Resin-Peptide(n+1) coupling->resin_next

Caption: The Boc Solid-Phase Peptide Synthesis Cycle.

Fmoc_SPPS_Cycle resin Resin-Peptide(n) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling (Fmoc-AA, HCTU, DIPEA) deprotection->coupling resin_next Resin-Peptide(n+1) coupling->resin_next

Caption: The Fmoc Solid-Phase Peptide Synthesis Cycle.

Conclusion and Recommendations

Both Boc and Fmoc SPPS are powerful strategies for the synthesis of peptides. However, for the incorporation of morpholine-containing building blocks, the Fmoc strategy emerges as the superior choice for the majority of applications. Its milder deprotection and cleavage conditions, coupled with its true orthogonality, provide a more robust and versatile platform for creating complex, modified peptides.[5][8] The potential for aggregation can be managed with careful sequence analysis and the use of optimized synthesis conditions. For researchers venturing into the synthesis of morpholine-containing peptides, a thorough understanding of Fmoc chemistry and its nuances will be instrumental in achieving success.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. Planning a Peptide Synthesis. AAPPTec. Available at: [Link]

  • Gelmi, M. L., et al. (2019). Morpholino-based peptide oligomers: synthesis and DNA binding properties. AIR Unimi. Available at: [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]

  • Liskamp, R. M. J., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 16(2), 1833-1864. Available at: [Link]

  • Pellegrino, S., et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. RSC Advances, 12(18), 11285-11292. Available at: [Link]

  • Angelici, C., & Fochi, M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(14), 2417-2431. Available at: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]

  • BenchChem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.
  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Wang, M., et al. (2021). Unexpected Role of Achiral Glycine in Determining the Suprastructural Handedness of Peptide Nanofibrils. ACS Nano, 15(6), 10328-10341.
  • Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Achour, S., et al. (2021). Assisted dipeptide bond formation: glycine as a case study. Heliyon, 7(7), e07276.
  • Al Ouahabi, A., et al. (2021). Conception and Synthesis of Sequence-Coded Morpholinos. Chemistry – A European Journal, 27(48), 12340-12344.
  • Pellegrino, S., et al. (2022).
  • Sharma, G., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5408.
  • EMD Millipore. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
  • Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis Inc.
  • Abramova, T. V., et al. (2014). Effective Synthesis of Fluorescently Labeled Morpholino Nucleoside Triphosphate Derivatives.

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A Comparative Guide to HPLC Purity Analysis of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous evaluation of chemical purity is a cornerstone of safety and efficacy. For novel intermediates like Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, a key building block in the synthesis of various biologically active molecules, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of this N-Boc protected morpholine derivative, offering insights grounded in established chromatographic principles and regulatory expectations.

Introduction: The Analytical Challenge

This compound is a polar molecule containing a labile tert-butyloxycarbonyl (Boc) protecting group.[1][2] The primary analytical challenge lies in developing a stability-indicating HPLC method that can separate the main compound from potential impurities. These impurities may arise from the synthesis process, such as starting materials, by-products, or degradation products formed during storage.[3][4]

A successful HPLC method must be specific, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6] This ensures that the analytical procedure is fit for its intended purpose, which is the reliable quantification of purity and impurities.[7]

Foundational HPLC Method Development

Given the polar nature of the target analyte, a reversed-phase HPLC (RP-HPLC) approach is the most common starting point.[8][9] The rationale behind the initial selection of chromatographic parameters is detailed below.

Column Selection: A Comparative Approach

The choice of the stationary phase is critical for achieving optimal separation. For polar analytes, traditional C18 columns can sometimes provide insufficient retention.[10] Therefore, a comparison of different column chemistries is essential.

Column TypeDescriptionExpected Performance for Target Analyte
Standard C18 A conventional octadecylsilane stationary phase.May exhibit low retention due to the analyte's polarity, potentially leading to elution near the void volume.
Polar-Embedded C18 A C18 phase with an embedded polar group (e.g., amide, carbamate).Designed to enhance retention of polar compounds through secondary interactions and improved wettability with highly aqueous mobile phases.[11]
Polar-Endcapped C18 A C18 phase where residual silanols are capped with a polar reagent.Aims to reduce peak tailing for basic compounds and can offer alternative selectivity for polar analytes.[11]

Expert Insight: For this compound, a polar-embedded C18 column is hypothesized to provide the best balance of retention and peak shape, mitigating the challenges of analyzing polar compounds in highly aqueous mobile phases.[12]

Mobile Phase Optimization

The mobile phase composition dictates the elution strength and selectivity of the separation. A gradient elution is typically preferred for purity analysis to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe.

  • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of any residual silanols on the column and protonate the analyte, leading to sharper peaks and more reproducible retention times.

  • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency at low wavelengths.

A typical starting gradient would be a linear increase from a low percentage of acetonitrile to a high percentage over 20-30 minutes.

Detection

The chromophore in this compound is the carboxylate group, which provides UV absorbance at low wavelengths. Therefore, a UV detector set at approximately 210 nm is a suitable choice for sensitive detection of the main peak and potential impurities.

Workflow for HPLC Method Development

The logical progression of developing and validating the HPLC method is crucial for ensuring a robust and reliable analytical procedure.

HPLC_Method_Development A Define Analytical Target Profile B Initial Method Scouting (Column, Mobile Phase) A->B Establish Goals C Method Optimization (Gradient, Flow Rate, Temperature) B->C Refine Parameters D Forced Degradation Studies C->D Assess Stability-Indicating Capability E Method Validation (ICH Q2(R2)) D->E Demonstrate Fitness for Purpose F Final Method Implementation E->F Routine Analysis

Caption: A streamlined workflow for HPLC method development and validation.

Hypothetical Comparative Experimental Data

To illustrate the impact of column selection, the following table presents hypothetical data from a comparative study.

Table 1: Comparison of HPLC Column Performance

ParameterStandard C18Polar-Embedded C18Polar-Endcapped C18
Retention Time (min) 2.55.84.2
Tailing Factor 1.81.11.4
Theoretical Plates 350098006200
Resolution (from closest impurity) 1.22.51.9

Analysis of Hypothetical Data: The polar-embedded C18 column demonstrates superior performance with better retention, significantly improved peak symmetry (lower tailing factor), higher efficiency (theoretical plates), and better resolution from a closely eluting hypothetical impurity. This data supports the initial hypothesis that a polar-embedded phase is more suitable for this analysis.

Step-by-Step Experimental Protocol for Purity Analysis

This protocol outlines the optimized HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities and Forced Degradation

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[13][14] Forced degradation studies are performed to generate these potential impurities and demonstrate the specificity of the method.[15][16]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.[17]

  • By-products: Compounds formed from side reactions during synthesis.

Potential Degradation Products:

  • Hydrolysis Product: Cleavage of the Boc-protecting group under acidic conditions to yield the corresponding secondary amine.[2][18]

  • Oxidative Degradation Products: Oxidation of the morpholine ring or other susceptible functional groups.

Forced_Degradation cluster_Stress_Conditions Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl) F Analyze by HPLC to Demonstrate Specificity A->F Generates Impurities B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 80°C) D->F E Photolytic Stress (e.g., UV light) E->F Analyte This compound Analyte->A Analyte->B Analyte->C Analyte->D Analyte->E

Caption: Workflow for forced degradation studies to ensure method specificity.

Method Validation According to ICH Guidelines

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The key validation parameters are outlined below.[19][20]

Table 2: ICH Q2(R2) Validation Parameters

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the measured value to the true value.98.0% - 102.0% recovery of spiked samples.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, mobile phase composition.

Conclusion

The purity analysis of this compound by HPLC requires a systematic approach to method development and validation. A comparative evaluation of stationary phases, such as the one presented hypothetically in this guide, is crucial for selecting a column that provides adequate retention and selectivity for this polar compound. A polar-embedded C18 column is proposed as a strong candidate. The subsequent optimization of mobile phase and other chromatographic parameters, followed by rigorous validation in accordance with ICH guidelines, will ensure the final method is robust, reliable, and fit for purpose in a regulated environment. This guide serves as a comprehensive framework for researchers and scientists tasked with establishing the purity of this and structurally related pharmaceutical intermediates.

References

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  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky UKnowledge. Available at: [Link]

  • PubChem. (n.d.). tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from: [Link]

  • Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 2-(Aminomethyl)Morpholine-4-Carboxylate Supplier China. Retrieved from: [Link]

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Safety Operating Guide

Navigating the Safe Handling of Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. As novel derivatives like Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate are synthesized and utilized in drug discovery pipelines, a thorough understanding of their safe handling, storage, and disposal is paramount. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification: A Precautionary Approach

  • Acute Toxicity : Harmful if swallowed and may be harmful in contact with skin or if inhaled.[1]

  • Skin Corrosion/Irritation : Related compounds are known to cause skin irritation, and in some cases, severe skin burns.[1]

  • Serious Eye Damage/Irritation : Can cause serious eye irritation or damage.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Given these potential risks, it is imperative to handle this compound with the assumption that it possesses a similar hazard profile to its analogues.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Safety goggles with side shields and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatPrevents direct skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Use in a certified chemical fume hoodMinimizes inhalation of vapors or aerosols, which can cause respiratory tract irritation.

Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed and disposed of according to institutional guidelines.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Engineering Controls and Pre-Handling Preparations
  • Chemical Fume Hood : All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning and certified chemical fume hood.

  • Ventilation : Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.

Step-by-Step Handling Protocol
  • Preparation : Don all required PPE before entering the designated handling area.

  • Weighing : If the compound is a solid, carefully weigh the required amount in the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation : Add the solid to the solvent in a suitable container within the fume hood. If the compound is a liquid, use a calibrated pipette or syringe to transfer the required volume.

  • Reaction Setup : Perform all subsequent reaction steps within the chemical fume hood.

  • Post-Handling : After use, securely cap all containers. Decontaminate the work area with an appropriate solvent and wipe it clean.

Storage

Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency and Spill Procedures: A Rapid Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Cleanup

For a small spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Containment : Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collection : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal : Dispose of the hazardous waste through your institution's designated chemical waste program. Do not pour any waste down the drain.

Visualizing the Workflow: Safe Handling from Start to Finish

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood Next handling_weigh Weigh Compound prep_fume_hood->handling_weigh Proceed handling_solution Prepare Solution handling_weigh->handling_solution Next handling_reaction Perform Reaction handling_solution->handling_reaction Next cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Completed cleanup_store Store Securely cleanup_decontaminate->cleanup_store Final Step disposal_waste Collect Hazardous Waste cleanup_decontaminate->disposal_waste Waste Generated disposal_dispose Dispose via EHS disposal_waste->disposal_dispose Final Disposal

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.